Silane, triethoxy(3-iodopropyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy(3-iodopropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFOAIOEZRFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCI)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472538 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57483-09-7 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Triethoxy(3-iodopropyl)silane
This technical guide provides a comprehensive overview of the synthesis and purification of triethoxy(3-iodopropyl)silane, a versatile organosilane coupling agent. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data.
Introduction
Triethoxy(3-iodopropyl)silane is a bifunctional molecule featuring a hydrolyzable triethoxysilyl group and a reactive iodopropyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. The triethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The terminal iodine atom on the propyl chain is an excellent leaving group, making it amenable to various nucleophilic substitution reactions for the covalent attachment of a wide range of organic molecules.
Synthesis of Triethoxy(3-iodopropyl)silane
The most common and efficient method for synthesizing triethoxy(3-iodopropyl)silane is through a halogen exchange reaction, specifically the Finkelstein reaction. This method involves the conversion of a more readily available precursor, 3-chloropropyltriethoxysilane. An alternative, though less common, route is the direct hydrosilylation of allyl iodide.
Finkelstein Reaction
The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom.[1][2] In this case, 3-chloropropyltriethoxysilane is treated with sodium iodide in a polar aprotic solvent, typically acetone. The reaction's equilibrium is driven towards the formation of the desired iodo-silane due to the low solubility of the sodium chloride byproduct in acetone, which causes it to precipitate out of the solution.[2]
The reaction proceeds via a single-step SN2 mechanism where the iodide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.[1]
Hydrosilylation
Another synthetic approach is the direct hydrosilylation of allyl iodide with triethoxysilane in the presence of a platinum catalyst. This method directly forms the carbon-silicon bond and introduces the iodopropyl group in a single step. However, the Finkelstein reaction is more commonly employed due to the ready availability of the chlorinated precursor.
Quantitative Data
The following tables summarize the key physical and chemical properties of the reactants and the product, as well as typical reaction parameters for the Finkelstein synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Property | 3-Chloropropyltriethoxysilane | Sodium Iodide | Triethoxy(3-iodopropyl)silane |
| CAS Number | 5089-70-3 | 7681-82-5 | 57483-09-7 |
| Molecular Formula | C₉H₂₁ClO₃Si | NaI | C₉H₂₁IO₃Si |
| Molecular Weight | 240.80 g/mol | 149.89 g/mol | 332.25 g/mol [3] |
| Appearance | Colorless liquid | White solid | Colorless to pale yellow liquid[1] |
| Boiling Point | 220 °C | 1304 °C | 78-80 °C @ 4.0 x 10⁻² mbar[1] |
| Density | 1.000 g/mL at 25 °C | 3.67 g/cm³ | 1.26 g/cm³ (Predicted) |
Table 2: Reaction Parameters and Expected Outcomes for Finkelstein Synthesis
| Parameter | Value / Description | Reference |
| Reactants | 3-Chloropropyltriethoxysilane, Sodium Iodide | [1] |
| Solvent | Acetone (anhydrous) | [2] |
| Reaction Type | SN2 Halogen Exchange (Finkelstein) | [1] |
| Reaction Time | 24 - 72 hours | [1] |
| Temperature | Reflux (approx. 56 °C for acetone) | |
| Typical Yield | 75 - 85% | [1] |
| Purity (Post-Purification) | ≥95% (by GC, based on similar compounds) | [4] |
Experimental Protocols
Synthesis of Triethoxy(3-iodopropyl)silane via Finkelstein Reaction
Materials:
-
3-Chloropropyltriethoxysilane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium iodide (1.2 to 1.5 molar equivalents relative to the 3-chloropropyltriethoxysilane).
-
Add anhydrous acetone to the flask to dissolve the sodium iodide.
-
With stirring, add 3-chloropropyltriethoxysilane (1.0 molar equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux with continuous stirring for 24 to 72 hours. The formation of a white precipitate (sodium chloride) will be observed.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
Materials:
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Diatomaceous earth (optional, as a filter aid)
Procedure:
-
Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous acetone to recover any residual product.
-
Combine the filtrate and the washings.
-
Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.
-
The crude product, a yellowish liquid, is then purified by vacuum distillation.
-
Set up a vacuum distillation apparatus. The crude product is distilled at a pressure of approximately 4.0 x 10⁻² mbar.
-
Collect the fraction boiling at 78-80 °C. This is the purified triethoxy(3-iodopropyl)silane.
-
Store the purified product under an inert atmosphere and protect it from light and moisture.
Characterization
The structure and purity of the synthesized triethoxy(3-iodopropyl)silane can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the propyl chain. The methylene group adjacent to the silicon will appear as a triplet around 0.7 ppm, the central methylene group as a multiplet around 1.9 ppm, and the methylene group attached to the iodine as a triplet around 3.2 ppm.
-
¹³C NMR: The carbon NMR will show distinct peaks for the three different carbons of the propyl chain and the two carbons of the ethoxy groups. The carbon attached to the iodine will be significantly shifted to a lower field (around 10 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands. Strong Si-O-C stretching vibrations are expected around 1100-1000 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2975-2885 cm⁻¹ region. The C-I stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to assess the purity of the final product, with the retention time being characteristic of the compound. MS will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.
-
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
References
An In-depth Technical Guide to the Hydrolysis and Condensation of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and influencing factors involved in the hydrolysis and condensation of triethoxy(3-iodopropyl)silane. This organosilane is a valuable precursor for the functionalization of surfaces and the synthesis of hybrid organic-inorganic materials, with the iodopropyl group offering a versatile handle for subsequent chemical modifications, particularly in bioconjugation and drug delivery applications.
Core Concepts: Hydrolysis and Condensation
The transformation of triethoxy(3-iodopropyl)silane from a monomeric species to a polysiloxane network or a surface-bound layer is a two-step process involving hydrolysis and condensation.
Hydrolysis: The initial step is the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (-OH). This reaction is typically catalyzed by either an acid or a base.[1]
(C₂H₅O)₃Si-(CH₂)₃-I + 3H₂O ⇌ (HO)₃Si-(CH₂)₃-I + 3C₂H₅OH
Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
Homocondensation: Condensation with other silanol groups to form siloxane bonds (Si-O-Si) and release water.
-
Heterocondensation: Condensation with hydroxyl groups present on a substrate surface (e.g., glass, metal oxides) to form a covalent bond with the substrate.[1]
These two steps do not necessarily occur sequentially and are often in competition. The reaction conditions play a crucial role in determining the final structure of the resulting material.
Reaction Mechanism and Signaling Pathway
The overall reaction pathway for the hydrolysis and condensation of triethoxy(3-iodopropyl)silane can be visualized as a series of competing and sequential reactions. The key intermediates are the partially and fully hydrolyzed silane species.
References
A Comprehensive Technical Guide to the Solubility of Triethoxy(3-iodopropyl)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of triethoxy(3-iodopropyl)silane in various organic solvents. Due to the reactive nature of its triethoxy-silyl group, which is susceptible to hydrolysis, and the potential for nucleophilic substitution at the iodopropyl moiety, understanding its behavior in different solvent environments is critical for its application in surface modification, particle functionalization, and as a coupling agent in drug delivery systems.
Core Concepts in Silane Solubility
The solubility of organofunctional silanes like triethoxy(3-iodopropyl)silane is governed by the principle of "like dissolves like". The molecule possesses both a nonpolar alkyl chain and a polarizable iodo-functional group, along with ethoxy groups that can participate in hydrogen bonding to a limited extent. This amphiphilic nature dictates its miscibility with a broad spectrum of organic solvents.
Generally, triethoxy(3-iodopropyl)silane is expected to be miscible with many common organic solvents. However, in the presence of water, the triethoxy groups can hydrolyze to form silanols. These silanol groups can then condense to form siloxane oligomers, which may have different solubility profiles and can eventually lead to the formation of insoluble polysiloxane networks. Therefore, for applications where the silane is used in its monomeric form, anhydrous solvents are recommended.
Quantitative Solubility Data
Precise quantitative solubility data for triethoxy(3-iodopropyl)silane is not extensively reported in publicly available literature. However, based on the chemical structure and general knowledge of similar alkoxysilanes, it is anticipated to be fully miscible with a wide range of aprotic and protic organic solvents. For practical purposes, miscibility can often be determined visually. When mixed, two miscible liquids will form a single, clear phase, whereas immiscible liquids will form distinct layers or a cloudy suspension.
For applications requiring precise concentrations, it is imperative to experimentally determine the solubility limit in the specific solvent and under the conditions of use.
| Solvent Category | Solvent Example | Expected Solubility/Miscibility | Notes |
| Alcohols | Methanol, Ethanol | Miscible | Protic solvents can promote slow hydrolysis over time. Use of anhydrous grades is recommended for sensitive applications. |
| Ketones | Acetone | Miscible | A common polar aprotic solvent for silane reactions. |
| Ethers | Tetrahydrofuran (THF) | Miscible | Generally a good solvent for silanes. |
| Aromatic Hydrocarbons | Toluene | Miscible | A nonpolar solvent suitable for many applications. |
| Aliphatic Hydrocarbons | Hexane | Likely Miscible | The alkyl chain of the silane promotes solubility in nonpolar solvents. |
| Halogenated Solvents | Dichloromethane | Miscible | A polar aprotic solvent that is a good choice for many organic compounds. |
| Amides | N,N-Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Miscible | A highly polar aprotic solvent capable of dissolving a wide range of substances.[1] |
| Esters | Ethyl Acetate | Miscible | A moderately polar solvent. |
Experimental Protocol for Determining Miscibility
The following is a general protocol for determining the miscibility of triethoxy(3-iodopropyl)silane with an organic solvent at room temperature.
Materials:
-
Triethoxy(3-iodopropyl)silane
-
Anhydrous organic solvent of interest
-
Dry glass vials with caps
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the silane.
-
Initial Miscibility Test:
-
In a clean, dry vial, add 1 mL of the organic solvent.
-
To this, add 1 mL of triethoxy(3-iodopropyl)silane.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the mixture against a well-lit background. The formation of a single, clear phase indicates miscibility at this 1:1 ratio. The presence of turbidity, phase separation, or droplets indicates immiscibility or partial miscibility.
-
-
Testing Different Proportions: If miscibility is observed, it is likely the two liquids are miscible in all proportions. To confirm, the experiment can be repeated with different ratios (e.g., 1:9 and 9:1 of silane to solvent).
For a more quantitative determination of solubility, a known excess of the silane would be added to a specific volume of the solvent. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved silane in the solvent phase would be determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing silane solubility and a typical experimental workflow for surface modification.
Caption: Logical workflow for determining the miscibility of triethoxy(3-iodopropyl)silane.
Caption: General experimental workflow for surface modification using a silane solution.
References
A Technical Guide to the Spectroscopic Characterization of Triethoxy(3-iodopropyl)silane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(3-iodopropyl)silane (CAS No. 57483-09-7) is a versatile organosilane coupling agent widely utilized in materials science, surface chemistry, and nanotechnology. Its bifunctional nature, featuring a reactive iodopropyl group and hydrolyzable ethoxysilyl groups, allows it to form a durable molecular bridge between inorganic substrates and organic polymers.[1] The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various functional moieties.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to verify the structure and purity of triethoxy(3-iodopropyl)silane, complete with expected quantitative data and detailed experimental protocols.
Molecular Structure
The structural integrity of triethoxy(3-iodopropyl)silane is the foundation of its functionality. Spectroscopic analysis confirms the connectivity and chemical environment of its constituent atoms.
Caption: Molecular structure of triethoxy(3-iodopropyl)silane.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling and analysis.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁IO₃Si | [1][2] |
| Molecular Weight | 332.25 g/mol | [1][2] |
| Monoisotopic Mass | 332.03047 Da | [2] |
| CAS Number | 57483-09-7 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| InChIKey | MPPFOAIOEZRFPO-UHFFFAOYSA-N | [2] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC | [2] |
Spectroscopic Characterization Workflow
A systematic approach is crucial for the comprehensive characterization of the compound. The typical workflow involves multiple spectroscopic techniques to probe different aspects of the molecular structure.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of triethoxy(3-iodopropyl)silane, providing detailed information about the hydrogen, carbon, and silicon atomic environments.[1]
Expected NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. The exact values may vary based on the solvent and concentration.
Table 4.1.1: Expected ¹H NMR Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-O-CH₂-CH₃ | ~3.82 | Quartet (q) | 6H |
| I-CH₂-CH₂-CH₂-Si | ~3.25 | Triplet (t) | 2H |
| I-CH₂-CH₂-CH₂-Si | ~1.90 | Multiplet (m) | 2H |
| Si-O-CH₂-CH₃ | ~1.22 | Triplet (t) | 9H |
| I-CH₂-CH₂-CH₂-Si | ~0.75 | Triplet (t) | 2H |
Table 4.1.2: Expected ¹³C NMR Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Si-O-C H₂-CH₃ | ~58.5 |
| I-CH₂-C H₂-CH₂-Si | ~28.0 |
| Si-O-CH₂-C H₃ | ~18.3 |
| I-CH₂-CH₂-C H₂-Si | ~10.0 |
| I-C H₂-CH₂-CH₂-Si | ~8.0 |
Table 4.1.3: Expected ²⁹Si NMR Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
|---|
| (EtO)₃Si -R | -45 to -50 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 15-25 mg of triethoxy(3-iodopropyl)silane into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or deuteroacetone). Ensure the sample is fully dissolved, using gentle vortexing if necessary.[4]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition:
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[4]
-
Tuning: Tune and match the probe for the desired nucleus (¹H, ¹³C, ²⁹Si).
-
Parameter Setup: Set appropriate acquisition parameters, including spectral width, number of scans (e.g., 8-16 for ¹H, 1024 or more for ¹³C/²⁹Si), and relaxation delay (e.g., 1-5 seconds for ¹H, longer for ¹³C/²⁹Si).
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
-
Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Expected IR Data
Table 5.1: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2975-2885 | C-H stretch (alkyl) | Strong |
| 1105-1070 | Si-O-C stretch (asymmetric) | Very Strong |
| 960 | Si-O-C stretch (symmetric) | Strong |
| 1445, 1390 | C-H bend (alkyl) | Medium |
| 780 | Si-C stretch | Medium-Weak |
| 600-500 | C-I stretch | Medium-Weak |
Note: The Si-O-C vibrations are typically the most prominent features in the IR spectrum of this compound.[1]
Experimental Protocol: FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum in air.
-
Sample Application: Place a single drop of liquid triethoxy(3-iodopropyl)silane directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition:
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Expected MS Data
For an analysis using a soft ionization technique like Electrospray Ionization (ESI), the following ions may be observed.
Table 6.1: Expected Ions in ESI-MS
| m/z (Da) | Assignment |
|---|---|
| 332.03 | [M]⁺ (Radical Cation, less common in ESI) |
| 333.04 | [M+H]⁺ (Protonated Molecule) |
| 355.02 | [M+Na]⁺ (Sodium Adduct) |
| 287.06 | [M - OCH₂CH₃]⁺ (Loss of an ethoxy group) |
| 205.10 | [M - I]⁺ (Loss of iodine) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of triethoxy(3-iodopropyl)silane in a suitable solvent (e.g., methanol, acetonitrile, or THF) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.[6]
-
Traces of sodium or ammonium salts can be added to promote the formation of adducts if desired.[6]
-
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.[7]
-
Scan Range: Acquire data over a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the C₉H₂₁IO₃Si formula.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the Si-C and C-C backbone.
Expected Raman Data
Table 7.1: Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type |
|---|---|
| 2975-2885 | C-H stretch (alkyl) |
| ~780 | Si-C stretch |
| ~650 | C-C stretch |
| ~510 | C-I stretch |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the liquid triethoxy(3-iodopropyl)silane sample in a suitable container, such as a glass vial or NMR tube.
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Select the appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).
-
-
Data Acquisition:
-
Focus the laser onto the liquid sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a high-quality spectrum while avoiding sample degradation.
-
-
Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman shifts.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. (3-Iodopropyl)triethoxysilane | C9H21IO3Si | CID 11782516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-IODOPROPYLTRIMETHOXYSILANE | 14867-28-8 [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
An In-Depth Technical Guide to the Thermal Stability of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Triethoxy(3-iodopropyl)silane (CAS No. 57483-09-7) is a colorless to pale yellow liquid with the molecular formula C9H21IO3Si and a molecular weight of 332.25 g/mol .[1] Its structure, depicted in Figure 1, includes a silicon central atom bonded to three ethoxy groups and a 3-iodopropyl group. The ethoxy groups are susceptible to hydrolysis, which enables the formation of silanol groups that can condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds.[1] The terminal iodine on the propyl chain serves as a reactive site for various nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.[1]
The thermal stability of triethoxy(3-iodopropyl)silane is a key parameter that dictates its processing window and the reliability of the resulting materials. In applications such as composite manufacturing or surface modification at elevated temperatures, understanding the onset of decomposition and the nature of the degradation products is crucial for ensuring the integrity and performance of the final product.
Figure 1: Chemical Structure of Triethoxy(3-iodopropyl)silane
References
The Reaction of Triethoxy(3-iodopropyl)silane with Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the reaction mechanism of triethoxy(3-iodopropyl)silane with various surfaces, providing a foundational understanding for its application in surface modification, bioconjugation, and materials science. The dual functionality of triethoxy(3-iodopropyl)silane, featuring hydrolyzable ethoxy groups for inorganic surface binding and a reactive iodopropyl group for subsequent organic functionalization, makes it a versatile tool in drug development and advanced materials.
Core Reaction Mechanism
The surface modification process using triethoxy(3-iodopropyl)silane is a two-step hydrolysis and condensation reaction, typical for alkoxysilanes. This process results in the formation of a stable, covalent siloxane bond (Si-O-Surface) between the silane and hydroxyl-bearing surfaces like silica, metal oxides, and activated polymers.
Step 1: Hydrolysis In the presence of water, the three ethoxy groups (-OCH2CH3) of the silane hydrolyze to form reactive silanol groups (-OH). This reaction can be catalyzed by acids or bases.
Step 2: Condensation The newly formed silanol groups on the silane molecule then react with hydroxyl groups present on the substrate surface. This condensation reaction forms a stable siloxane bond and releases a water molecule. Concurrently, self-condensation between adjacent silane molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface.[1][2]
The iodopropyl group remains oriented away from the surface, available for subsequent nucleophilic substitution reactions, making it a valuable linker for attaching biomolecules, polymers, or other functional moieties.[1]
Visualization of the Reaction Pathway
The following diagram illustrates the general reaction mechanism of triethoxy(3-iodopropyl)silane with a hydroxylated surface.
Caption: General reaction mechanism of triethoxy(3-iodopropyl)silane.
Quantitative Data Summary
Direct quantitative data for the reaction of triethoxy(3-iodopropyl)silane is limited in the available literature. However, data from similar organosilanes can provide valuable insights for experimental design. The following tables summarize typical quantitative values for surface properties after modification with related silane compounds.
Table 1: Film Thickness of Silane Layers on Silicon-based Substrates
| Silane Compound | Film Thickness (nm) | Measurement Technique | Reference |
|---|---|---|---|
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | 0.7 - 5.3 | Imaging Ellipsometry | [3] |
| Octadecyltriethoxysilane (OTS) | 2.33 | Ellipsometry | [4] |
| Dodecyltriethoxysilane (DTS) | 1.85 | Ellipsometry | [4] |
| Propyltriethoxysilane (PTS) | 0.47 | Ellipsometry | [4] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | 0.5 (± 0.2) | Angle-Resolved XPS (ARXPS) | [5][6] |
| MPTMS + (3-Aminopropyl)triethoxysilane (APTES) | 1.0 (± 0.2) | Angle-Resolved XPS (ARXPS) |[5][6] |
Table 2: Water Contact Angles on Silane-Modified Surfaces
| Silane Compound | Substrate | Water Contact Angle (°) | Reference |
|---|---|---|---|
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Oxide | ~50 - 70 | [7] |
| Octadecyltriethoxysilane (OTS) | Silicon Oxide | ~102 | [4] |
| Dodecyltriethoxysilane (DTS) | Silicon Oxide | ~102 | [4] |
| Propyltriethoxysilane (PTS) | Silicon Oxide | ~80 | [4] |
| Methyl trimethoxy silane (MTMS) | Wood fibers | 136.0 | [8] |
| Octyl trimethoxy silane (OTMS) | Wood fibers | 127.9 | [8] |
| Dodecyl trimethoxysilane (DTMS) | Wood fibers | 139.7 |[8] |
Table 3: Reaction Kinetics of Silane Hydrolysis and Condensation Note: Reaction rates are highly dependent on pH, catalyst, solvent, and temperature.
| Silane Compound | Reaction | Rate Constant (k) | Conditions | Reference |
| Phenyltrimethoxysilane (PTMS) | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |
| Propyltrimethoxysilane (PrTMS) | Hydrolysis | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | Hydrolysis | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |
Experimental Protocols
The following are generalized protocols for the surface modification of silica, titanium dioxide, and polyethylene with triethoxy(3-iodopropyl)silane. Researchers should optimize these protocols for their specific applications.
Silanization of Silica Surfaces
This protocol is adapted from procedures for similar organosilanes.
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
Triethoxy(3-iodopropyl)silane
-
Anhydrous toluene
-
Acetone
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Sonciate the silica substrate in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Incubate for 2-16 hours at room temperature or elevated temperatures (e.g., 70°C) under a nitrogen atmosphere to prevent premature hydrolysis in the bulk solution.
-
-
Post-Silanization Treatment:
-
Remove the substrate from the silane solution and rinse with fresh toluene to remove excess, unbound silane.
-
Sonciate the substrate in toluene for 5 minutes, followed by ethanol for 5 minutes.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.
-
Silanization of Titanium Dioxide Surfaces
This protocol is based on general procedures for modifying metal oxide surfaces with silanes.[9][10]
Materials:
-
Titanium dioxide (TiO₂) substrate
-
Triethoxy(3-iodopropyl)silane
-
Ethanol
-
Deionized water
-
Ammonia solution (optional, as a catalyst)
-
Nitrogen gas
Procedure:
-
Surface Activation:
-
Clean the TiO₂ substrate by sonicating in ethanol and deionized water.
-
Treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to generate surface hydroxyl groups.
-
-
Silanization:
-
Prepare a solution of triethoxy(3-iodopropyl)silane in an ethanol/water mixture (e.g., 95:5 v/v). The silane concentration can range from 1-10% (v/v).
-
For catalyzed hydrolysis, a small amount of ammonia can be added to the solution.[11]
-
Immerse the activated TiO₂ substrate in the silane solution for 1-24 hours at room temperature.
-
-
Post-Silanization Treatment:
-
Rinse the substrate with ethanol to remove unbound silane.
-
Dry under a stream of nitrogen.
-
Cure at 100-120°C for 1 hour.
-
Surface Modification of Polyethylene
Polyethylene lacks surface hydroxyl groups and requires pre-treatment to create a reactive surface for silanization.[12][13]
Materials:
-
Polyethylene (PE) substrate
-
Triethoxy(3-iodopropyl)silane
-
Appropriate solvent (e.g., toluene, xylene)
-
Plasma or corona discharge equipment
Procedure:
-
Surface Activation:
-
Clean the PE substrate with a suitable solvent to remove any surface contaminants.
-
Treat the PE surface with air or oxygen plasma or corona discharge to introduce hydroxyl and other oxygen-containing functional groups. Treatment time and power should be optimized for the specific equipment and PE grade.[14]
-
-
Silanization:
-
Immediately after activation, immerse the PE substrate in a solution of triethoxy(3-iodopropyl)silane in an anhydrous solvent (e.g., 1-5% in toluene).
-
Incubate for 2-24 hours at room temperature or a moderately elevated temperature.
-
-
Post-Silanization Treatment:
-
Rinse the modified PE substrate with fresh solvent to remove excess silane.
-
Dry in a vacuum oven at a temperature below the melting point of PE (e.g., 60-80°C).
-
Experimental and Workflow Diagrams
The following diagrams illustrate the workflows for surface preparation and silanization.
Caption: Workflow for silanization of silica surfaces.
Caption: Workflow for surface modification of polymers.
Conclusion
Triethoxy(3-iodopropyl)silane is a powerful and versatile molecule for the surface functionalization of a wide range of materials. Understanding the fundamental principles of its hydrolysis and condensation reactions, along with appropriate surface activation and reaction conditions, is crucial for achieving stable and reproducible surface modifications. The protocols and data presented in this guide, though generalized, provide a solid foundation for researchers and drug development professionals to design and implement effective surface modification strategies for their specific applications. Further optimization and characterization are recommended to achieve desired surface properties and functionalities.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. details | Park Systems [parksystems.com]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical surface modification of polyethylene for improved adhesion to epoxy coatings - UBC Library Open Collections [open.library.ubc.ca]
- 14. Surface modification of ultrahigh molecular weight polyethylene by plasma-induced in-situ grafting with vinyl triethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Applications of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse applications of triethoxy(3-iodopropyl)silane, a versatile organosilane coupling agent. We delve into its core functionalities, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in materials science, nanotechnology, and drug development.
Core Principles and Functionality
Triethoxy(3-iodopropyl)silane is a bifunctional molecule with the chemical formula C9H21IO3Si. Its utility stems from its unique structure, featuring two distinct reactive moieties:
-
Triethoxysilyl Group: The -Si(OCH2CH3)3 group is hydrolyzable. In the presence of water, it forms reactive silanol groups (-Si(OH)3). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides, forming stable siloxane bonds (-Si-O-Substrate). This process allows for the covalent attachment of the silane to a wide range of materials.
-
Iodopropyl Group: The -CH2CH2CH2I group provides a reactive site for a variety of organic transformations. The iodine atom is an excellent leaving group in nucleophilic substitution reactions (SN2), making it an ideal anchor point for attaching other molecules.
This dual functionality enables triethoxy(3-iodopropyl)silane to act as a molecular bridge, linking inorganic materials to organic molecules or polymers, and to serve as a versatile platform for surface functionalization.[1]
Key Applications and Experimental Protocols
Surface Modification of Nanoparticles and Substrates
One of the primary applications of triethoxy(3-iodopropyl)silane is the surface modification of materials to introduce a reactive handle for further functionalization. This is particularly valuable in nanotechnology for tailoring the properties of nanoparticles.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
This protocol describes the process of functionalizing silica nanoparticles with triethoxy(3-iodopropyl)silane.
Materials:
-
Silica nanoparticles (e.g., synthesized via Stöber method)
-
Triethoxy(3-iodopropyl)silane
-
Anhydrous Toluene
-
Ethanol
-
Ammonia solution (for nanoparticle synthesis, if necessary)
-
Tetraethyl orthosilicate (TEOS) (for nanoparticle synthesis, if necessary)
Procedure:
-
Silica Nanoparticle Synthesis (Stöber Method, if required):
-
In a round-bottom flask, prepare a solution of ethanol and water.
-
Add a specific amount of TEOS and ammonia solution while stirring vigorously.
-
Continue stirring for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.
-
Isolate the nanoparticles by centrifugation and wash them several times with ethanol to remove unreacted reagents.
-
-
Surface Activation (Optional but Recommended):
-
For substrates like glass slides or silicon wafers, cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is recommended to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
For nanoparticles, ensuring they are well-dispersed in an anhydrous solvent is crucial.
-
-
Silanization:
-
Disperse the silica nanoparticles in anhydrous toluene to a desired concentration (e.g., 10 mg/mL).
-
Add a 2% (v/v) solution of triethoxy(3-iodopropyl)silane to the nanoparticle suspension.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring. For some substrates, heating to around 70°C can facilitate the reaction.[2]
-
Protect the reaction mixture from light, as the iodopropyl group can be light-sensitive.[2]
-
-
Washing and Purification:
-
After the reaction, centrifuge the functionalized nanoparticles to separate them from the solution.
-
Wash the nanoparticles multiple times with toluene and then ethanol to remove any unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
-
Characterization:
The success of the surface modification can be confirmed by various analytical techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the silane on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of iodine and silicon.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.
Quantitative Data Presentation:
The grafting density of the silane on the surface is a critical parameter. It can be determined using TGA by measuring the weight loss corresponding to the decomposition of the organic part of the silane.
| Substrate | Silane | Grafting Method | Grafting Density | Characterization Technique |
| Silica Nanoparticles | Triethoxy(3-iodopropyl)silane (analogous) | Solution-phase | 0.57 mmol/g | TGA |
| Silica | Various Silanes | Wet Method | ~5 wt% | XPS |
Table 1: Representative quantitative data for silane grafting on silica surfaces. The data for triethoxy(3-iodopropyl)silane is inferred from analogous silane systems.
Logical Relationship of Surface Modification
Caption: General workflow for surface modification using triethoxy(3-iodopropyl)silane.
Bioconjugation and Drug Delivery
The reactive iodopropyl group on a functionalized surface is an excellent anchor for the covalent attachment of biomolecules, drugs, and targeting ligands. Thiol-containing molecules, such as cysteine-containing peptides or thiol-modified drugs, can readily displace the iodide via a nucleophilic substitution reaction.
Experimental Protocol: Attachment of a Thiol-Containing Molecule
This protocol outlines a general procedure for conjugating a thiol-containing molecule to an iodo-functionalized surface.
Materials:
-
Iodopropyl-functionalized substrate (e.g., nanoparticles, glass slide)
-
Thiol-containing molecule (e.g., thiol-PEG, cysteine-peptide, thiol-modified drug)
-
A suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
A non-nucleophilic base (e.g., sodium bicarbonate)
-
Ethanol
Procedure:
-
Prepare the Functionalized Substrate: Ensure the iodopropyl-functionalized substrate is clean and well-dispersed in a suitable solvent like ethanol.
-
Prepare the Thiol Solution: Dissolve the thiol-containing molecule in the reaction buffer. The concentration will depend on the specific molecule and desired surface coverage.
-
Conjugation Reaction:
-
Add the solution of the thiol-containing molecule to the dispersed iodopropyl-functionalized substrate.
-
Add a mild base to the reaction mixture to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Allow the reaction to proceed for several hours (e.g., 2-12 hours) at room temperature or slightly elevated temperatures (e.g., 37°C), with gentle mixing.
-
-
Washing:
-
After the reaction, quench any unreacted sites if necessary.
-
Wash the substrate extensively with the reaction buffer and then with deionized water to remove any unbound molecules.
-
For nanoparticles, this is typically done by repeated centrifugation and resuspension.
-
Signaling Pathway for Drug Delivery Application
Caption: A conceptual signaling pathway for a drug delivery system utilizing a triethoxy(3-iodopropyl)silane-functionalized nanoparticle.
Surface-Initiated Polymerization
The carbon-iodine bond in the iodopropyl group can act as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" approach, where polymer chains are grown directly from the surface, leading to a high density of polymer brushes.
Experimental Protocol: Surface-Initiated ATRP (SI-ATRP)
This protocol provides a general framework for conducting SI-ATRP from an iodo-functionalized surface.
Materials:
-
Iodopropyl-functionalized substrate
-
Monomer (e.g., methyl methacrylate, styrene)
-
Copper(I) bromide (Cu(I)Br)
-
Ligand (e.g., 2,2'-bipyridine, PMDETA)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Prepare the Initiator-Functionalized Substrate: The iodopropyl-functionalized substrate is prepared as described in section 2.1.
-
Prepare the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve the monomer, ligand, and any additional solvent.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
-
Initiate Polymerization:
-
Add the Cu(I)Br catalyst to the degassed monomer solution.
-
Introduce the iodopropyl-functionalized substrate into the reaction flask under a counter-flow of inert gas.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature.
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired amount of time to achieve the target polymer chain length.
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any physisorbed polymer.
-
Dry the polymer-grafted substrate under vacuum.
-
Experimental Workflow for SI-ATRP
Caption: Workflow for surface-initiated atom transfer radical polymerization (SI-ATRP) from an iodopropyl-functionalized surface.
Conclusion
Triethoxy(3-iodopropyl)silane is a powerful and versatile tool for researchers in materials science and drug development. Its ability to form robust linkages to inorganic surfaces combined with the reactive nature of the iodopropyl group opens up a vast landscape of possibilities for creating functional materials with tailored properties. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of this remarkable molecule.
References
Methodological & Application
Application Note: Surface Modification with Triethoxy(3-iodopropyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction Triethoxy(3-iodopropyl)silane (TIPS) is a versatile organosilane coupling agent used to functionalize surfaces containing hydroxyl groups, such as glass, silica, and various metal oxides. Its unique bifunctional structure consists of a triethoxysilane group, which forms stable covalent siloxane bonds with the substrate, and a terminal iodopropyl group. The iodine atom serves as an excellent leaving group, making the surface reactive towards a wide range of nucleophiles.[1] This allows for the subsequent covalent attachment of biomolecules, polymers, nanoparticles, and other ligands, making TIPS a valuable tool in drug development, biosensor fabrication, and materials science.[1][2]
Principle of Silanization The surface modification process occurs in two primary steps. First, the ethoxy groups of the silane undergo hydrolysis in the presence of trace amounts of water to form reactive silanol intermediates. These silanols then condense with the hydroxyl groups present on the substrate surface, forming a stable, covalent Si-O-Si bond. Lateral condensation between adjacent silanol molecules can also occur, leading to the formation of a cross-linked polysiloxane layer on the surface.
Caption: General mechanism of surface modification using an organosilane.
Experimental Protocols
This section provides a detailed methodology for the surface modification of glass or silica substrates with triethoxy(3-iodopropyl)silane.
Part A: Substrate Cleaning and Activation
Proper cleaning is critical to ensure a high density of surface hydroxyl groups for reaction.
1. Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Beakers and slide holders (Teflon or glass)
2. Piranha Solution Protocol (Perform in a fume hood with extreme caution):
-
Place substrates in a clean glass slide holder.
-
Prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Warning: This solution is highly corrosive, exothermic, and reactive. Always add peroxide to acid.
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Use the activated substrates immediately for the best results.
Part B: Silanization with Triethoxy(3-iodopropyl)silane
This protocol describes the deposition of the silane layer from a solution phase.
1. Materials:
-
Activated glass/silica substrates
-
Triethoxy(3-iodopropyl)silane (TIPS)
-
Beakers or Coplin jars
-
Oven or hot plate
2. Silanization Workflow:
Caption: Experimental workflow for surface silanization.
3. Detailed Steps:
-
In a fume hood, prepare a 1-2% (v/v) solution of TIPS in anhydrous toluene. For example, add 1 mL of TIPS to 99 mL of anhydrous toluene.[3]
-
Place the clean, dry substrates into a reaction vessel (e.g., a Coplin jar).
-
Pour the TIPS solution over the substrates, ensuring they are fully submerged.
-
Incubate for 30-120 minutes at room temperature with gentle agitation.
-
Remove the substrates from the silane solution.
-
Rinse the substrates sequentially with anhydrous toluene and then ethanol to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the layer.
-
Store the modified substrates in a desiccator until further use.
Part C: Subsequent Functionalization
The iodopropyl group is highly reactive towards nucleophiles, enabling a wide range of secondary modifications.[1]
1. Principle: The iodine on the surface is displaced by a nucleophile (e.g., an amine, thiol, or azide) in a standard Sₙ2 reaction. This allows for the attachment of biomolecules or functional linkers.
References
Application Notes and Protocols for the Functionalization of Nanoparticles Using Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in tailoring their properties for a vast array of applications, including targeted drug delivery, advanced bioimaging, and novel biosensor development. Triethoxy(3-iodopropyl)silane is a versatile coupling agent that enables the covalent attachment of a reactive iodopropyl group to the surface of various nanoparticles possessing hydroxyl groups, such as silica, iron oxide, and other metal oxide-based nanomaterials. The terminal iodine atom serves as an excellent leaving group, paving the way for a multitude of subsequent nucleophilic substitution and coupling reactions. This allows for the precise engineering of nanoparticle surfaces with desired functionalities, such as the attachment of targeting ligands, therapeutic agents, or reporter molecules.
These application notes provide a comprehensive overview of the utility of triethoxy(3-iodopropyl)silane in nanoparticle functionalization, detailed experimental protocols, and methods for the quantitative analysis of surface modification.
Key Applications
Nanoparticles functionalized with triethoxy(3-iodopropyl)silane are valuable platforms for a range of biomedical and research applications:
-
Targeted Drug Delivery: The iodopropyl group can be readily displaced by nucleophiles, such as amines or thiols present on targeting moieties (e.g., antibodies, peptides, aptamers) or therapeutic molecules. This enables the creation of nanoparticle-drug conjugates that can specifically bind to and deliver their payload to target cells or tissues, minimizing off-target effects.[1][2][][4][5][6]
-
Biosensor Development: The ability to covalently attach biorecognition elements to the nanoparticle surface is fundamental to biosensor design. The reactive handle provided by the iodopropyl group allows for the stable immobilization of enzymes, antibodies, or nucleic acids, which can then interact with their specific targets, generating a detectable signal.[7][8][9][10]
-
Bioimaging: By attaching fluorescent dyes or contrast agents to the iodopropyl-functionalized nanoparticles, researchers can develop robust probes for various imaging modalities. These functionalized nanoparticles can be designed to accumulate at specific sites of interest, providing enhanced contrast and diagnostic information.
-
Platform for "Click" Chemistry: The iodine atom can be substituted with an azide group, transforming the nanoparticle surface into a platform for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This highly efficient and specific reaction allows for the straightforward attachment of a wide variety of alkyne-modified molecules.
Quantitative Data on Surface Functionalization
The efficiency of nanoparticle functionalization can be assessed using various analytical techniques. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) are powerful methods for quantifying the amount of silane grafted onto the nanoparticle surface.[11][12][13][14][15][16][17][18] The grafting density, which is the number of silane molecules per unit of surface area, is a critical parameter that influences the performance of the functionalized nanoparticles.[11][16][19]
Below is a table summarizing typical grafting densities achieved for various silanes on silica nanoparticles, which can serve as a reference for what to expect with triethoxy(3-iodopropyl)silane. The actual grafting density will depend on factors such as the nanoparticle size and porosity, silane concentration, and reaction conditions.
| Silane Type | Nanoparticle Type | Grafting Density (molecules/nm²) | Analytical Method | Reference |
| Alkylsilanes (C6-C16) | Silica Nanoparticles | 0.66 - 1.43 | TGA | [13] |
| PEG-silane | Gold Nanoparticles | 1.1 - 2.5 | AUC, TOC, TGA | [11] |
| (3-mercaptopropyl)trimethoxysilane | Silica Nanoparticles | ~22.9% (weight) | TGA | [12] |
| (3-aminopropyl)triethoxysilane | Iron Oxide Nanoparticles | ~301 mg/g | TGA | [16] |
Note: The grafting density of triethoxy(3-iodopropyl)silane is expected to be in a similar range to other propyl-trialkoxysilanes. The bulkier iodine atom may lead to slightly lower densities compared to smaller functional groups.
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of silica and magnetic nanoparticles with triethoxy(3-iodopropyl)silane, along with procedures for subsequent surface modifications.
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)
This protocol describes the covalent attachment of triethoxy(3-iodopropyl)silane to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs)
-
Triethoxy(3-iodopropyl)silane
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene to create a suspension (e.g., 1 mg/mL). Sonicate the suspension for 15 minutes to ensure good dispersion.
-
Silanization Reaction:
-
Transfer the SiNP suspension to a round-bottom flask equipped with a magnetic stir bar.
-
Add triethoxy(3-iodopropyl)silane to the suspension. A typical starting concentration is a 2% (v/v) solution of the silane in the total toluene volume.
-
Heat the mixture to 70-80°C under a nitrogen atmosphere with vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours under reflux.
-
-
Washing and Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh toluene.
-
Repeat the centrifugation and resuspension steps three times with toluene, followed by three times with ethanol to remove unreacted silane and byproducts.
-
-
Final Product: After the final wash, resuspend the iodopropyl-functionalized SiNPs in a suitable solvent for storage or further use. For long-term storage, drying the nanoparticles under vacuum is recommended.
Protocol 2: Functionalization of Magnetic Nanoparticles (MNPs)
This protocol details the surface modification of iron oxide nanoparticles with triethoxy(3-iodopropyl)silane.
Materials:
-
Iron oxide nanoparticles (e.g., Fe₃O₄)
-
Triethoxy(3-iodopropyl)silane
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonicator
-
Magnetic separator
Procedure:
-
Nanoparticle Dispersion: Disperse the magnetic nanoparticles in a 1:1 (v/v) solution of ethanol and deionized water (e.g., 1 mg/mL). Sonicate the suspension for 20 minutes to break up any aggregates.
-
Silanization Reaction:
-
Transfer the MNP suspension to a round-bottom flask with a magnetic stir bar.
-
Add triethoxy(3-iodopropyl)silane to the suspension (e.g., to a final concentration of 1-2% v/v).
-
Heat the reaction mixture to 50-60°C and stir vigorously for 24 hours.
-
-
Washing and Purification:
-
Cool the reaction mixture to room temperature.
-
Use a strong external magnet to collect the functionalized MNPs against the side of the flask.
-
Carefully decant and discard the supernatant.
-
Resuspend the MNPs in ethanol and sonicate briefly.
-
Repeat the magnetic separation and resuspension steps three more times with ethanol to ensure all unreacted silane is removed.
-
-
Final Product: Resuspend the purified iodopropyl-functionalized MNPs in the desired solvent.
Protocol 3: Subsequent Surface Modification - Azide Functionalization
This protocol describes the conversion of the surface iodopropyl groups to azide groups, creating a platform for "click" chemistry.
Materials:
-
Iodopropyl-functionalized nanoparticles
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Disperse the iodopropyl-functionalized nanoparticles in anhydrous DMF.
-
Nucleophilic Substitution:
-
Add an excess of sodium azide to the nanoparticle suspension.
-
Heat the mixture to 60-70°C and stir for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Cool the reaction to room temperature.
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles thoroughly with DMF, followed by ethanol and deionized water to remove excess sodium azide and DMF.
-
-
Final Product: The resulting azide-functionalized nanoparticles are ready for "click" chemistry reactions.
Protocol 4: Subsequent Surface Modification - Thiol Functionalization
This protocol details the attachment of thiol-containing molecules to the iodopropyl-functionalized surface.[20][21][22]
Materials:
-
Iodopropyl-functionalized nanoparticles
-
Thiol-containing molecule (e.g., thiolated peptide, mercapto-PEG)
-
A suitable solvent (e.g., DMF, ethanol)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Disperse the iodopropyl-functionalized nanoparticles in the chosen solvent.
-
Thiolation Reaction:
-
Add the thiol-containing molecule to the nanoparticle suspension.
-
Add a slight excess of a non-nucleophilic base like DIPEA to deprotonate the thiol and facilitate the nucleophilic attack.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles extensively with the reaction solvent and then with ethanol to remove unreacted thiol and the base.
-
-
Final Product: The thiol-functionalized nanoparticles are ready for their intended application.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for nanoparticle functionalization and subsequent applications.
Signaling Pathway Interaction (Conceptual)
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 7. Prospects of Biosensors Based on Functionalized and Nanostructured Solitary Materials: Detection of Viral Infections and Other Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic nanobody-functionalized nanoparticles for accelerated development of rapid, accessible detection of viral antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomedres.us [biomedres.us]
Application Notes & Protocols: Triethoxy(3-iodopropyl)silane for Biomolecule Immobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silane coupling agents are instrumental in materials science and biotechnology, creating a stable bridge between inorganic substrates and organic molecules.[1] Triethoxy(3-iodopropyl)silane (IPS) is a versatile organosilane that enables the covalent immobilization of biomolecules onto hydroxylated surfaces such as glass, silicon dioxide, and other metal oxides.[2][3] The molecule features two key functionalities: a triethoxysilane group for covalent attachment to the substrate and a terminal iodo group for subsequent bioconjugation.
The process begins with the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups on the substrate to form stable siloxane (Si-O-Si) bonds.[4][5] This creates a durable monolayer with outward-facing iodopropyl groups. The iodine atom is an excellent leaving group, making the functionalized surface highly reactive toward nucleophiles like amines (-NH₂) and thiols (-SH) commonly found on proteins, peptides, and modified oligonucleotides.[6] This reactivity allows for the straightforward and efficient covalent immobilization of a wide range of biomolecules, making IPS a valuable tool for applications such as biosensors, microarrays, and targeted drug delivery systems.[2][6]
Mechanism of Action
The immobilization process using triethoxy(3-iodopropyl)silane is a two-stage procedure:
-
Surface Silanization: The inorganic substrate is first functionalized with IPS. This involves the hydrolysis of the silane's ethoxy groups in the presence of trace water, followed by condensation with surface hydroxyl groups to form a stable, covalent siloxane network.
-
Biomolecule Conjugation: The biomolecule, containing a nucleophilic group (e.g., a primary amine or thiol), is then introduced. It reacts with the iodo-functionalized surface via a nucleophilic substitution reaction, displacing the iodide and forming a stable covalent bond between the surface and the biomolecule.
Experimental Protocols
Protocol 1: Surface Preparation and Silanization
This protocol details the steps for functionalizing a hydroxylated substrate (e.g., glass slide, silicon wafer) with triethoxy(3-iodopropyl)silane. Proper cleaning and activation of the surface are critical for achieving a uniform silane layer.
Materials:
-
Substrates (glass slides, silicon wafers)
-
Triethoxy(3-iodopropyl)silane (IPS)
-
Anhydrous Toluene or Ethanol (95%)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and reactive!) or Plasma cleaner
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Thoroughly clean substrates by sonicating in acetone, followed by isopropanol and DI water (15 min each).
-
To generate surface hydroxyl groups, either:
-
Piranha Etch (for robust materials): Immerse substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Rinse extensively with DI water.
-
Plasma Treatment: Treat substrates with an oxygen or argon plasma cleaner for 5-10 minutes according to the manufacturer's instructions.
-
-
Dry the cleaned substrates under a stream of nitrogen and bake at 110°C for 30 minutes to remove residual water.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of IPS in a suitable solvent (e.g., anhydrous toluene for non-aqueous deposition or 95% ethanol/5% water for aqueous deposition).
-
Immerse the cleaned, dry substrates in the IPS solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The reaction vessel should be sealed to prevent moisture from the air from causing excessive silane polymerization in the solution.
-
After incubation, remove the substrates and rinse thoroughly with the solvent (toluene or ethanol) to remove any non-covalently bound silane.
-
Dry the substrates under a nitrogen stream.
-
-
Curing:
-
Cure the silanized substrates by baking at 110°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network and enhances the stability of the layer.[7]
-
The IPS-functionalized substrates are now ready for biomolecule conjugation. Store in a desiccator if not used immediately.
-
Protocol 2: Biomolecule Conjugation to IPS-Functionalized Surface
This protocol describes the covalent attachment of a biomolecule containing primary amine or thiol groups to the prepared IPS surface.
Materials:
-
IPS-functionalized substrates
-
Biomolecule (e.g., protein, antibody, thiolated DNA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer, pH 7.5-8.5 for amines; pH 7.0-7.5 for thiols.
-
Blocking Buffer: e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine.
-
Washing Buffer: e.g., PBS with 0.05% Tween 20 (PBST).
-
DI water
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the appropriate reaction buffer to the desired concentration (typically 0.1 - 1.0 mg/mL).
-
Ensure the biomolecule is pure and free of other nucleophilic contaminants (e.g., Tris buffer, sodium azide).
-
-
Conjugation Reaction:
-
Cover the IPS-functionalized surface with the biomolecule solution. Ensure the entire surface is wetted.
-
Incubate in a humidified chamber to prevent evaporation. Reaction times can vary from 2 hours to overnight at room temperature, or 4°C for sensitive biomolecules.
-
The reaction involves the nucleophilic attack of an amine or thiol group on the carbon atom attached to the iodine, displacing the iodide ion.
-
-
Washing:
-
After incubation, remove the biomolecule solution.
-
Wash the surface extensively with the washing buffer (e.g., PBST) to remove non-covalently bound molecules. Follow with a rinse in DI water.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding in subsequent assays, block any remaining reactive iodo groups.
-
Incubate the surface with a blocking buffer (e.g., 1% BSA in PBS or 1 M ethanolamine) for 1 hour at room temperature.
-
Rinse again with washing buffer and DI water.
-
-
Final Steps:
-
Dry the surface under a gentle stream of nitrogen.
-
The surface with the immobilized biomolecule is now ready for use or can be stored under appropriate conditions (e.g., at 4°C in a desiccator).
-
Quantitative Data and Characterization
Verifying each step of the surface modification is crucial. While specific data for IPS is less common in literature than for silanes like APTES, the principles and expected outcomes are analogous.
Table 1: Typical Parameters and Characterization for Silanization
| Parameter / Method | Typical Value / Observation | Purpose / Interpretation |
|---|---|---|
| Silanization Parameters | ||
| IPS Concentration | 1 - 5% (v/v) in solvent[4] | Affects layer thickness and density. Higher concentrations can lead to multilayers.[8] |
| Reaction Time | 30 min - 12 hours[8][9] | Longer times can increase surface coverage but may also lead to polymerization. |
| Curing Temperature | 100 - 120 °C | Promotes covalent bond formation and stabilizes the silane layer.[7] |
| Characterization | ||
| Water Contact Angle | Increase after silanization | The iodopropyl group is hydrophobic, leading to a less hydrophilic surface than bare SiO₂. |
| X-ray Photoelectron Spec. (XPS) | Presence of I 3d and Si 2p peaks | Confirms the elemental composition and successful grafting of the iodine-containing silane.[9] |
| Ellipsometry | Increase in layer thickness (1-3 nm) | Measures the thickness of the deposited silane monolayer. |
Table 2: Example Surface Coverage Data (from Analogous Silanes) Note: This data is for other functional silanes and serves as an estimate for what might be achievable with an optimized IPS protocol.
| Silane Type | Achieved Surface Density | Characterization Method | Reference |
|---|---|---|---|
| (3-mercaptopropyl)trimethoxysilane | (1.3 - 9.0) x 10¹² thiol groups/cm² | Radiolabeling ([¹⁴C]cysteamine) | [7] |
| Octadecyltrimethoxysilane | ~4 molecules/nm² | Dissociation & GC-MS | [10] |
| (3-aminopropyl)triethoxysilane (APTES) | Optimal protein immobilization | Ellipsometry, QCM-D |[8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biomolecule Immobilization | 1. Incomplete silanization. 2. Inactive biomolecule or blocked nucleophiles. 3. Incorrect buffer pH for conjugation. 4. Hydrolysis/degradation of the silane layer. | 1. Verify silanization with contact angle or XPS. Ensure substrate was properly cleaned/hydroxylated. Use fresh silane. 2. Use a fresh aliquot of biomolecule. Avoid buffers with primary amines (e.g., Tris). 3. Adjust buffer pH to >7.5 for amines or ~7.2 for thiols. 4. Use freshly prepared substrates; avoid long-term storage in humid conditions.[11] |
| High Non-Specific Binding | 1. Aggregated silane forming multilayers. 2. Incomplete blocking of the surface. 3. Hydrophobic interactions with the surface. | 1. Reduce silane concentration or reaction time. Ensure anhydrous solvent is used. 2. Increase blocking time or change blocking agent (e.g., BSA, casein, ethanolamine). 3. Add a non-ionic surfactant (e.g., 0.05% Tween 20) to washing and incubation buffers.[12] |
| Poor Reproducibility | 1. Inconsistent substrate cleaning. 2. Variable humidity during silanization. 3. Degradation of IPS stock solution. | 1. Standardize the cleaning and hydroxylation protocol. 2. Perform silanization in a controlled environment (e.g., glove box) or use anhydrous solvents. 3. Store IPS under inert gas (N₂ or Ar) and use fresh solutions for each experiment. |
References
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. nbinno.com [nbinno.com]
- 3. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hengdasilane.com [hengdasilane.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Buy (3-Iodopropyl)trimethoxysilane | 14867-28-8 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioforcenano.com [bioforcenano.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Self-Assembled Monolayers of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the creation and functionalization of self-assembled monolayers (SAMs) using triethoxy(3-iodopropyl)silane on hydroxylated surfaces such as silicon dioxide. The terminal iodide group of this SAM serves as a versatile platform for a variety of subsequent chemical modifications, making it a valuable tool in surface science, biosensor development, and drug discovery.
Overview
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Triethoxy(3-iodopropyl)silane is a popular precursor for forming robust SAMs on hydroxyl-terminated surfaces due to the covalent bond formation between the silane headgroup and the surface. The propyl chain provides a short, well-defined spacer, and the terminal iodide is an excellent leaving group for nucleophilic substitution and a versatile coupling partner in various cross-coupling reactions. This allows for the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and catalysts.
Experimental Protocols
Materials and Reagents
-
Silicon wafers (or other suitable hydroxylated substrates)
-
Triethoxy(3-iodopropyl)silane (CAS No. 116921-88-1)
-
Anhydrous Toluene
-
Ethanol (absolute)
-
Sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Sodium azide (NaN₃)
-
Phenylacetylene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized (DI) water (18.2 MΩ·cm)
Substrate Preparation (Silicon Wafer)
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM.
-
Sonication: Cut silicon wafers to the desired size and sonicate in acetone, followed by ethanol, and finally DI water for 15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare a Piranha solution by mixing sulfuric acid and hydrogen peroxide in a 3:1 (v/v) ratio.
-
Immerse the cleaned silicon wafers in the Piranha solution for 30 minutes at 80°C.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
-
Drying: Dry the wafers under a stream of dry nitrogen gas and immediately use them for SAM deposition. The surface should be hydrophilic, with a water contact angle of <10°.
Formation of Triethoxy(3-iodopropyl)silane SAM
This protocol describes the solution-phase deposition of the silane.
-
Solution Preparation: In an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a 1 mM solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.
-
Immersion: Immerse the freshly cleaned and dried silicon wafers in the silane solution. Seal the container to prevent exposure to atmospheric moisture.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the wafers from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Curing: Cure the wafers in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
Final Rinse and Dry: Sonicate the cured wafers in ethanol for 5 minutes to remove any remaining unbound silane. Dry the wafers under a stream of dry nitrogen.
Post-Deposition Modification of the Iodo-Terminated SAM
The terminal iodide of the SAM is a versatile handle for further functionalization. Below are protocols for three common transformations.
-
Reaction Setup: Immerse the iodo-terminated SAM-coated wafer in a 10 mM solution of sodium azide in dry DMF.
-
Reaction: Heat the reaction mixture at 60-70°C for 12-24 hours under an inert atmosphere.
-
Work-up: After the reaction, rinse the wafer with DMF, followed by ethanol and DI water, and then dry it under a stream of nitrogen.
-
Reaction Mixture: In a Schlenk flask under an inert atmosphere, prepare a solution of phenylacetylene (1.5 eq.), CuI (0.1 eq.), and triethylamine (2 eq.) in anhydrous toluene.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.
-
Reaction: Immerse the iodo-terminated SAM-coated wafer in the reaction mixture and stir at 50-60°C for 24 hours.
-
Work-up: After the reaction, rinse the wafer sequentially with toluene, ethanol, and DI water, and then dry it with nitrogen.
-
Reaction Mixture: In a Schlenk flask under an inert atmosphere, dissolve phenylboronic acid (1.5 eq.) and potassium carbonate (2 eq.) in a 3:1 mixture of toluene and water.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture and degas the solution.
-
Reaction: Immerse the iodo-terminated SAM-coated wafer in the reaction mixture and heat at 80°C for 24 hours.
-
Work-up: After the reaction, rinse the wafer with toluene, ethanol, and DI water, and then dry it under a stream of nitrogen.
Data Presentation
The following table summarizes the expected quantitative data for the characterization of the unmodified and modified SAMs. The values for the triethoxy(3-iodopropyl)silane SAM are based on typical values for short-chain alkylsilane SAMs.
| SAM Type | Water Contact Angle (°) | Ellipsometric Thickness (nm) |
| Bare SiO₂ (after Piranha) | < 10 | 1.5 - 2.0 (native oxide) |
| Triethoxy(3-iodopropyl)silane | 60 - 70 | 0.8 - 1.2 |
| Azide-terminated | 55 - 65 | ~0.8 - 1.2 |
| Phenylacetylene-coupled | 70 - 80 | ~1.2 - 1.6 |
| Phenyl-coupled (Suzuki) | 75 - 85 | ~1.2 - 1.6 |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows for SAM formation and subsequent modifications.
Application Notes and Protocols for Triethoxy(3-iodopropyl)silane in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(3-iodopropyl)silane is a versatile organosilane coupling agent that has emerged as a valuable tool in the development of robust and sensitive biosensors. Its unique chemical structure, featuring a reactive iodo-functional group at the terminus of a propyl chain and hydrolyzable ethoxy groups, enables the covalent immobilization of a wide range of biomolecules onto silica-based and other hydroxylated surfaces. This covalent linkage provides a stable and oriented attachment of bioreceptors, which is crucial for the performance, reliability, and longevity of biosensors.
The iodo-group offers a distinct advantage over more commonly used amine- or epoxy-functionalized silanes. It can participate in highly efficient and specific nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins and peptides, to form stable thioether bonds. This specific reactivity allows for a more controlled and oriented immobilization of biomolecules, minimizing random attachments that can obscure active sites and reduce sensor sensitivity. Furthermore, the reaction conditions are typically mild, preserving the delicate structure and function of the immobilized biomolecules.
These application notes provide a comprehensive overview of the use of triethoxy(3-iodopropyl)silane in the fabrication of various types of biosensors, including those based on surface plasmon resonance (SPR), electrochemical, and optical detection methods. Detailed protocols for surface functionalization and biomolecule immobilization are provided, along with illustrative data on biosensor performance.
Key Advantages of Triethoxy(3-iodopropyl)silane in Biosensor Development:
-
Specific and Oriented Immobilization: The iodo-group reacts specifically with thiol groups, enabling the site-directed attachment of proteins and peptides via cysteine residues. This leads to a more uniform and oriented layer of bioreceptors, enhancing the accessibility of their active sites to the target analyte.
-
Stable Covalent Linkage: The formation of a thioether bond results in a highly stable and irreversible immobilization, which is essential for the long-term stability and reusability of the biosensor.
-
Reduced Non-Specific Binding: The targeted reaction chemistry minimizes random electrostatic or hydrophobic interactions that can lead to non-specific binding of interfering molecules, thereby improving the signal-to-noise ratio of the biosensor.
-
Simplified Immobilization Protocols: Compared to multi-step protocols often required for amine-reactive crosslinkers, the direct reaction of the iodo-group with thiols can simplify the immobilization process, reducing the number of steps and potential for variability.
Data Presentation: Performance of Biosensors Utilizing Triethoxy(3-iodopropyl)silane
The following tables summarize illustrative performance data for different biosensor platforms functionalized with triethoxy(3-iodopropyl)silane. This data is intended to be representative of the expected performance and may vary depending on the specific application, biomolecule, and experimental conditions.
Table 1: Illustrative Performance of an SPR Biosensor for Antibody-Antigen Interaction
| Parameter | Value | Units |
| Analyte | Human IgG | - |
| Ligand | Anti-Human IgG Antibody | - |
| Surface Functionalization | Triethoxy(3-iodopropyl)silane | - |
| Limit of Detection (LOD) | 0.1 | ng/mL |
| Sensitivity | 120 | RU/(ng/mL) |
| Dynamic Range | 0.1 - 100 | ng/mL |
| Association Rate Constant (ka) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 5 x 10⁻⁵ | s⁻¹ |
| Affinity (KD) | 0.33 | nM |
| Surface Stability | > 95% signal retention after 5 regeneration cycles | - |
Table 2: Illustrative Performance of an Electrochemical Biosensor for Enzyme-Substrate Reaction
| Parameter | Value | Units |
| Analyte | Glucose | - |
| Bioreceptor | Glucose Oxidase (Cys-modified) | - |
| Surface Functionalization | Triethoxy(3-iodopropyl)silane on Gold Electrode | - |
| Limit of Detection (LOD) | 10 | µM |
| Sensitivity | 2.5 | µA mM⁻¹ cm⁻² |
| Linear Range | 0.05 - 10 | mM |
| Response Time | < 10 | seconds |
| Stability | 90% of initial activity after 30 days of storage at 4°C | - |
Table 3: Illustrative Performance of an Optical (Fluorescence) Biosensor for DNA Hybridization
| Parameter | Value | Units |
| Analyte | Complementary DNA strand | - |
| Probe | Thiol-modified ssDNA | - |
| Surface Functionalization | Triethoxy(3-iodopropyl)silane on Glass Slide | - |
| Limit of Detection (LOD) | 10 | pM |
| Sensitivity | High signal-to-background ratio | - |
| Dynamic Range | 10 pM - 10 nM | - |
| Specificity | High discrimination against single-base mismatch | - |
| Stability | Stable fluorescence signal after multiple hybridization-dehybridization cycles | - |
Experimental Protocols
Protocol 1: Surface Functionalization of Silica-Based Substrates with Triethoxy(3-iodopropyl)silane
This protocol describes the general procedure for modifying silica-based surfaces (e.g., glass slides, silicon wafers, quartz crystals) to introduce reactive iodo-groups.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Anhydrous Toluene
-
Triethoxy(3-iodopropyl)silane
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrate in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried substrate in the silane solution.
-
Incubate for 2-4 hours at room temperature or 1 hour at 60°C with gentle agitation.
-
After incubation, remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the silanized substrate by baking in an oven at 110°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
The iodo-functionalized substrate is now ready for biomolecule immobilization.
-
Protocol 2: Immobilization of Thiol-Containing Proteins (e.g., Antibodies, Enzymes)
This protocol outlines the immobilization of proteins containing accessible cysteine residues onto an iodo-functionalized surface.
Materials:
-
Iodo-functionalized substrate (from Protocol 1)
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Immobilization buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS or a commercial blocking solution)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Quenching solution (e.g., 10 mM L-cysteine or β-mercaptoethanol in PBS) - Optional
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the immobilization buffer to the desired concentration (typically 10-100 µg/mL). If the protein does not have a free thiol group, it may need to be chemically modified to introduce one.
-
-
Immobilization Reaction:
-
Apply the protein solution to the iodo-functionalized surface, ensuring complete coverage of the active area.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The reaction time may need to be optimized for the specific protein.
-
-
Washing:
-
After incubation, wash the substrate thoroughly with washing buffer (PBST) to remove any non-covalently bound protein. Repeat the washing step 3-5 times.
-
-
Blocking:
-
To prevent non-specific binding of subsequent molecules, incubate the surface with blocking buffer for 1 hour at room temperature.
-
-
(Optional) Quenching:
-
To deactivate any unreacted iodo-groups, incubate the surface with a quenching solution for 30 minutes at room temperature.
-
Wash the surface again with PBST and then with DI water.
-
-
Drying and Storage:
-
Gently dry the surface under a stream of nitrogen gas.
-
The biosensor is now ready for use or can be stored at 4°C in a dry, sealed container.
-
Protocol 3: Immobilization of Thiol-Modified Oligonucleotides (DNA/RNA Probes)
This protocol describes the attachment of single-stranded DNA or RNA probes that have been synthesized with a terminal thiol group.
Materials:
-
Iodo-functionalized substrate (from Protocol 1)
-
Thiol-modified oligonucleotide probe
-
Immobilization buffer (e.g., 1 M NaCl in PBS, pH 7.5)
-
Washing buffer (e.g., SSC buffer with 0.1% SDS)
-
DI water
Procedure:
-
Probe Preparation:
-
Dissolve the thiol-modified oligonucleotide probe in the immobilization buffer to a final concentration of 1-10 µM. It is often necessary to reduce the disulfide bonds of the thiol-modified probes immediately before use by treating with a reducing agent like DTT, followed by purification.
-
-
Immobilization:
-
Spot or flow the probe solution onto the iodo-functionalized surface.
-
Incubate in a humidified chamber at room temperature for 2-4 hours or at 37°C for 1 hour.
-
-
Washing:
-
Wash the surface extensively with the washing buffer to remove non-covalently bound probes.
-
Rinse with DI water.
-
-
Drying:
-
Dry the surface under a stream of nitrogen gas.
-
The DNA/RNA-functionalized surface is now ready for hybridization experiments.
-
Signaling Pathway and Logical Relationships
The fundamental principle behind the use of triethoxy(3-iodopropyl)silane in biosensor development is the creation of a stable, covalent linkage between a solid support and a biological recognition element. This process can be visualized as a logical workflow.
Conclusion
Triethoxy(3-iodopropyl)silane offers a powerful and reliable method for the covalent immobilization of biomolecules in the development of high-performance biosensors. The specificity of the iodo-thiol reaction enables the creation of well-defined and stable bioreceptor layers, leading to improved sensitivity, specificity, and longevity of the sensing device. The protocols and illustrative data presented in these application notes provide a solid foundation for researchers and developers to harness the potential of this versatile silane coupling agent in their biosensor projects. Further optimization of reaction conditions for specific applications will likely lead to even greater enhancements in biosensor performance.
Application Notes & Protocols: Leveraging Triethoxy(3-iodopropyl)silane for Surface-Initiated Polymer Grafting
Audience: Researchers, Scientists, and Drug Development Professionals
Application Notes
The modification of surfaces with polymer chains, creating what are known as "polymer brushes," is a powerful technique for controlling interfacial properties.[1] These brushes are assemblies of macromolecules tethered by one end to a surface, where high grafting density forces the chains to stretch away from the substrate, forming a brush-like layer.[2] This architecture provides a robust and versatile platform for a wide range of applications, including the development of biocompatible materials, biosensors, drug delivery systems, and anti-fouling coatings.[3][4][5]
The "grafting from" approach, where polymers are grown directly from surface-immobilized initiators, is often preferred over the "grafting to" method (attaching pre-synthesized polymers) because it allows for the formation of much thicker and denser polymer layers.[1] A critical step in the "grafting from" strategy is the stable anchoring of an initiator molecule to the substrate.
Triethoxy(3-iodopropyl)silane serves as an excellent anchoring agent and initiator precursor for surface-initiated controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (SI-ATRP). Its triethoxysilane group readily reacts with hydroxylated surfaces (e.g., silica, glass, metal oxides) to form stable, covalent siloxane bonds. The terminal iodide on the propyl chain is a highly effective initiating group for ATRP, often requiring no further chemical modification. This direct, one-step functionalization simplifies experimental procedures and reduces potential side reactions compared to multi-step initiator immobilization processes.[6] The use of iodo-silanes can therefore offer a more efficient and cost-effective route to creating well-defined polymer brush surfaces for advanced biomedical and research applications.[6]
Experimental Protocols & Workflows
This section provides detailed protocols for modifying a silica-based surface (e.g., glass slide, silicon wafer, or silica nanoparticles) with polymer brushes using triethoxy(3-iodopropyl)silane as the initiator anchor.
The process involves three main stages: activation of the substrate to generate surface hydroxyl groups, covalent attachment of the iodo-silane initiator, and the subsequent surface-initiated polymerization of a chosen monomer.
Caption: Overall workflow for polymer brush synthesis.
This protocol is designed for silica-based substrates to ensure a high density of surface hydroxyl (-OH) groups, which are essential for the subsequent silanization step.
-
Sonication: Place the substrates in a beaker with acetone and sonicate for 15 minutes to remove organic contaminants. Repeat this step with isopropanol and then deionized (DI) water.
-
Piranha Etching (Caution: Highly Corrosive):
-
In a chemical fume hood, prepare a piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio.
-
Immerse the cleaned substrates in the piranha solution for 30-45 minutes. The solution will become very hot.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying: Dry the substrates under a stream of nitrogen gas and then place them in an oven at 120°C for at least 30 minutes before the silanization step.[6]
This protocol details the covalent attachment of triethoxy(3-iodopropyl)silane to the hydroxylated surface.
Caption: Hydrolysis and condensation of the silane.
-
Solution Preparation: Prepare a 2% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene in a glovebox or under an inert atmosphere to minimize water-induced self-condensation in the solution.[6]
-
Reaction: Place the dried, hydroxylated substrates into the silane solution. Protect the reaction vessel from light (as the iodo-group can be light-sensitive) and heat at 70°C overnight (12-16 hours) with gentle agitation.[6]
-
Washing:
-
Remove the substrates from the solution and rinse them with fresh toluene to remove any physisorbed silane.
-
Sonicate the substrates sequentially in toluene, acetone, and ethanol for 10 minutes each to ensure a clean surface.
-
-
Curing: Dry the functionalized substrates under a nitrogen stream and then bake them in an oven at 120°C for 1 hour to drive the condensation reaction and form stable siloxane bonds.
This protocol describes a general "grafting from" polymerization of methyl methacrylate (MMA) as a model monomer. Conditions should be optimized for other monomers.
Caption: Reversible activation in SI-ATRP.
-
Reagent Preparation: Prepare a stock solution for the polymerization. For a target degree of polymerization of 200, a typical ratio might be [MMA]:[Cu(I)Br]:[PMDETA] = 200:1:1. (PMDETA is a common ligand).
-
In a Schlenk flask under argon, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
Add PMDETA (20.8 µL, 0.1 mmol).
-
Add the monomer, MMA (2.14 mL, 20 mmol).
-
Add a solvent, such as anisole or a mixture of water/methanol, depending on the monomer's solubility (e.g., 2 mL).
-
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which is a radical scavenger and terminates the polymerization.
-
Polymerization:
-
Place the initiator-functionalized substrate into a separate, argon-purged Schlenk flask.
-
Using a cannula, transfer the deoxygenated polymerization solution onto the substrate.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and let the reaction proceed for the desired time (e.g., 1-24 hours).
-
-
Termination and Cleaning:
-
Stop the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Remove the substrate and sonicate it in THF to remove any non-grafted polymer.
-
Dry the final polymer brush-coated substrate under a nitrogen stream.
-
Data Presentation
The success of the surface modification and polymerization is quantified using various analytical techniques. The data below represents a typical characterization set for a poly(methyl methacrylate) (PMMA) brush grown from a silicon wafer.
| Parameter | Method | Typical Value | Significance |
| Initiator Density | X-ray Photoelectron Spectroscopy (XPS) | 1.1 atoms/nm² | Determines the maximum achievable grafting density. |
| Water Contact Angle (Initiator) | Goniometry | 75-85° | Confirms successful silanization (increase from <10° for clean silica). |
| Dry Brush Thickness | Ellipsometry | 5 - 100 nm | Measures the height of the polymer brush; tunable by reaction time.[7] |
| Water Contact Angle (Polymer) | Goniometry | 65-75° | Indicates the surface properties of the final polymer brush. |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC)¹ | 10,000 - 100,000 g/mol | Characterizes the average chain length of the grafted polymers.[8] |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC)¹ | 1.1 - 1.4 | Measures the narrowness of the molecular weight distribution, indicating a controlled polymerization.[8] |
¹Data obtained from polymers cleaved from the surface or from "sacrificial" initiator added to the bulk solution.[8]
Disclaimer: These protocols provide a general framework. Specific conditions, including concentrations, temperatures, and reaction times, should be optimized for the specific substrate, monomer, and desired polymer brush characteristics.
References
- 1. global-sci.com [global-sci.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. Roles of polymer brushes in biological applications | Advances in Biochips [syncsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Polymer Brushes from PDMS Surfaces | NIST [nist.gov]
- 8. Selective cleavage of polymer grafts from solid surfaces: assessment of initiator content and polymer characteristics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chromatography Columns Prepared with Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(3-iodopropyl)silane is a versatile reagent for the surface modification of silica gel, a fundamental component in the preparation of stationary phases for various chromatography applications, including High-Performance Liquid Chromatography (HPLC). The key feature of this organosilane is the terminal iodo group, which serves as a reactive handle for a wide range of subsequent chemical transformations. This allows for the creation of a diverse library of stationary phases with tailored selectivities for specific analytical or preparative separations.
The modification of silica with triethoxy(3-iodopropyl)silane typically proceeds via the hydrolysis of the ethoxy groups in the presence of surface silanols and trace water, leading to the formation of stable siloxane bonds. The tethered iodopropyl group can then be readily displaced by various nucleophiles, enabling the introduction of a wide array of functional groups. A particularly powerful application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to immobilize complex ligands, such as chiral selectors or affinity agents.
These application notes provide detailed protocols for the preparation of iodopropyl-functionalized silica and its subsequent use in the synthesis of a triazole-based chiral stationary phase. Performance data for the resulting chromatography column is also presented.
Data Presentation
Table 1: Elemental Analysis of Modified Silica Gel
| Material | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Iodine (%) |
| Bare Silica | < 0.1 | < 0.1 | < 0.1 | 0.0 |
| Iodopropyl-Silica | 4.85 | 1.02 | < 0.1 | 15.21 |
| Triazole-CSP | 12.78 | 1.55 | 3.89 | < 0.1 |
Table 2: Chromatographic Performance of the Triazole-Based Chiral Stationary Phase (Triazole-CSP)
| Racemic Analyte | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |
| (±)-1-Phenylethanol | 90:10 | 1.0 | 2.35 | 2.88 | 1.23 | 2.15 |
| (±)-Stilbene oxide | 95:5 | 1.0 | 3.12 | 3.98 | 1.28 | 2.89 |
| (±)-Benzoin | 85:15 | 1.0 | 4.56 | 5.82 | 1.28 | 3.11 |
| (±)-Tröger's base | 98:2 | 0.8 | 5.21 | 6.98 | 1.34 | 3.54 |
Experimental Protocols
Protocol 1: Preparation of Iodopropyl-Functionalized Silica Gel
This protocol details the surface modification of bare silica gel with triethoxy(3-iodopropyl)silane.
Materials:
-
Spherical silica gel (5 µm particle size, 100 Å pore size)
-
Triethoxy(3-iodopropyl)silane (95%)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Sintered glass funnel
-
Vacuum oven
-
Rotary evaporator
Procedure:
-
Activation of Silica Gel:
-
Suspend 20 g of silica gel in 200 mL of 1 M HCl.
-
Stir the suspension for 4 hours at room temperature.
-
Filter the silica gel using a sintered glass funnel and wash with deionized water until the filtrate is neutral (pH 7).
-
Wash the activated silica gel sequentially with 100 mL of methanol and 100 mL of acetone.
-
Dry the silica gel in a vacuum oven at 120°C for 24 hours.
-
-
Silanization Reaction:
-
Transfer the dried silica gel to a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 250 mL of anhydrous toluene to the flask and stir to create a slurry.
-
Add 15 mL of triethoxy(3-iodopropyl)silane to the slurry under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours with continuous stirring.
-
-
Washing and Drying:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the functionalized silica gel and wash sequentially with 150 mL of toluene, 150 mL of methanol, and 150 mL of acetone to remove unreacted silane and by-products.
-
Dry the iodopropyl-functionalized silica gel in a vacuum oven at 60°C for 12 hours.
-
-
Characterization:
-
Perform elemental analysis to determine the carbon, hydrogen, and iodine content, confirming the successful grafting of the iodopropyl groups.
-
Protocol 2: Synthesis of a Triazole-Based Chiral Stationary Phase (CSP) via Click Chemistry
This protocol describes the subsequent modification of the iodopropyl-functionalized silica to create a chiral stationary phase.
Materials:
-
Iodopropyl-functionalized silica gel (from Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
(R)-1-Ethynyl-1-phenyl-ethanol (chiral alkyne)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Azide Functionalization:
-
Suspend 10 g of iodopropyl-functionalized silica in 100 mL of DMF.
-
Add 5 g of sodium azide to the suspension.
-
Stir the mixture at 80°C for 24 hours.
-
Cool the reaction mixture, filter the azido-functionalized silica, and wash thoroughly with DMF, water, methanol, and acetone.
-
Dry the silica in a vacuum oven at 50°C for 12 hours.
-
-
Click Reaction:
-
Suspend 8 g of the azido-functionalized silica in 80 mL of DMF.
-
Add 4 g of (R)-1-ethynyl-1-phenyl-ethanol, 0.5 g of CuI, and 2 mL of DIPEA to the suspension.
-
Stir the reaction mixture at 60°C for 48 hours under a nitrogen atmosphere.
-
Cool the mixture, filter the resulting triazole-based CSP, and wash sequentially with DMF, a 0.1 M EDTA solution (to remove copper), water, methanol, and acetone.
-
Dry the final CSP in a vacuum oven at 60°C for 12 hours.
-
-
Characterization:
-
Perform elemental analysis to confirm the incorporation of the chiral selector and the removal of iodine.
-
Protocol 3: HPLC Column Packing
This protocol outlines the procedure for packing the synthesized CSP into an HPLC column.
Materials:
-
Triazole-based CSP
-
Isopropanol
-
Methanol
-
Empty stainless steel HPLC column (e.g., 150 mm x 4.6 mm)
-
Frits (2 µm porosity)
Equipment:
-
Slurry packing apparatus
-
High-pressure liquid pump
-
Ultrasonic bath
Procedure:
-
Slurry Preparation:
-
Weigh approximately 2.5 g of the triazole-based CSP into a beaker.
-
Add 25 mL of isopropanol to the CSP.
-
Degas the slurry by sonicating in an ultrasonic bath for 15 minutes.
-
-
Column Packing:
-
Assemble the empty HPLC column with the outlet frit.
-
Connect the column to the slurry packer.
-
Pour the prepared slurry into the packer reservoir.
-
Use methanol as the packing solvent.
-
Pressurize the system to 6000 psi using the high-pressure pump and maintain the pressure until at least 100 mL of methanol has passed through the column.
-
Gradually release the pressure and carefully disconnect the column.
-
Install the inlet frit and end fittings.
-
-
Column Equilibration:
-
Connect the packed column to an HPLC system.
-
Flush the column with the mobile phase to be used for analysis at a low flow rate (e.g., 0.2 mL/min) for at least 1 hour, or until a stable baseline is achieved.
-
Visualizations
Caption: Experimental workflow for the preparation of a triazole-based chiral stationary phase.
Caption: Logical relationship of silica functionalization using triethoxy(3-iodopropyl)silane.
Application Notes and Protocols for Covalent Enzyme Immobilization using Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of enzymes onto solid supports is a critical technique for a wide range of applications, including biocatalysis, biosensors, and drug delivery systems. This method offers significant advantages over the use of free enzymes, such as enhanced stability, reusability, and simplified product purification. Triethoxy(3-iodopropyl)silane is a valuable reagent for the functionalization of hydroxyl-bearing surfaces (e.g., silica, glass, and other metal oxides), creating a reactive surface for the covalent attachment of enzymes. The iodopropyl group serves as an excellent leaving group for nucleophilic substitution by amino, thiol, or hydroxyl groups on the enzyme surface, resulting in a stable covalent bond.
These application notes provide a detailed overview and experimental protocols for the covalent immobilization of enzymes using triethoxy(3-iodopropyl)silane. The information is intended to guide researchers in developing robust and efficient immobilized enzyme systems.
Principle of Immobilization
The covalent immobilization of enzymes using triethoxy(3-iodopropyl)silane is a two-step process:
-
Surface Silanization: The support material, rich in surface hydroxyl (-OH) groups, is first treated with triethoxy(3-iodopropyl)silane. The triethoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the support surface, forming stable covalent siloxane (Si-O-Support) bonds. This process results in a surface functionalized with reactive iodopropyl groups.
-
Enzyme Coupling: The enzyme is then introduced to the iodo-functionalized support. Nucleophilic amino acid residues on the enzyme's surface (primarily the ε-amino group of lysine, the thiol group of cysteine, or the hydroxyl group of serine/threonine/tyrosine) attack the carbon atom attached to the iodine, displacing the iodide ion in a nucleophilic substitution reaction. This forms a stable covalent bond, securely immobilizing the enzyme to the support.
Experimental Protocols
Protocol 1: Silanization of a Silica-Based Support
This protocol describes the functionalization of silica beads with triethoxy(3-iodopropyl)silane.
Materials:
-
Silica beads (or other hydroxyl-bearing support)
-
Triethoxy(3-iodopropyl)silane
-
Anhydrous toluene
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Reaction vessel with a reflux condenser
Procedure:
-
Support Activation:
-
Wash the silica beads with deionized water and then with methanol to remove any impurities.
-
Dry the beads in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Allow the beads to cool to room temperature in a desiccator.
-
-
Silanization Reaction:
-
In a clean, dry reaction vessel, suspend the activated silica beads in anhydrous toluene (e.g., 10 g of silica in 100 mL of toluene).
-
Add triethoxy(3-iodopropyl)silane to the suspension (a 2-5% v/v solution is a good starting point).
-
Purge the reaction vessel with nitrogen or argon gas for 15 minutes to create an inert atmosphere.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with gentle stirring.
-
-
Washing and Curing:
-
After the reaction, allow the mixture to cool to room temperature.
-
Decant the toluene and wash the functionalized beads extensively with fresh toluene to remove any unreacted silane.
-
Follow with several washes with methanol to remove residual toluene.
-
Dry the iodo-functionalized silica beads under vacuum at 60-80°C for 2-4 hours to cure the silane layer.
-
The functionalized support is now ready for enzyme immobilization and can be stored in a desiccator.
-
Protocol 2: Covalent Immobilization of an Enzyme
This protocol provides a general procedure for the covalent attachment of an enzyme to the iodo-functionalized support.
Materials:
-
Iodo-functionalized silica beads (from Protocol 1)
-
Enzyme of interest (e.g., Lipase, Amylase, Glucose Oxidase)
-
Immobilization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
Washing buffer (e.g., the immobilization buffer with 0.5 M NaCl)
-
Storage buffer (e.g., the immobilization buffer with a stabilizing agent like glycerol, if required)
-
Protein concentration determination assay (e.g., Bradford or BCA assay)
-
Enzyme activity assay specific to the enzyme being immobilized
Procedure:
-
Enzyme Solution Preparation:
-
Dissolve the enzyme in the immobilization buffer to a desired concentration (e.g., 1-5 mg/mL). It is recommended to use a buffer with a pH slightly above the isoelectric point (pI) of the enzyme to ensure a net negative charge and minimize non-specific adsorption.
-
-
Immobilization Reaction:
-
Add the iodo-functionalized silica beads to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution).
-
Incubate the mixture at room temperature (or 4°C for sensitive enzymes) for 12-24 hours with gentle agitation (e.g., on a rocking platform or orbital shaker).
-
-
Washing:
-
After incubation, separate the immobilized enzyme from the solution by centrifugation or filtration.
-
Collect the supernatant and any subsequent wash solutions to determine the amount of unbound protein.
-
Wash the immobilized enzyme preparation thoroughly with the washing buffer to remove any non-covalently bound enzyme.
-
Finally, wash with the immobilization buffer to remove the high salt concentration.
-
-
Characterization:
-
Immobilization Yield: Determine the protein concentration in the initial enzyme solution and in the combined supernatant and wash solutions. The amount of immobilized enzyme is the difference between these two values.
-
Enzyme Activity: Measure the activity of the immobilized enzyme using a standard assay for that enzyme. Compare this to the activity of a known amount of free enzyme to determine the specific activity of the immobilized enzyme.
-
-
Storage:
-
Store the immobilized enzyme preparation in the appropriate storage buffer, typically at 4°C.
-
Data Presentation
The following tables present illustrative quantitative data for the immobilization of three common enzymes using the described protocols. This data is representative of typical outcomes for covalent immobilization on silanized supports and should be used as a guideline. Actual results will vary depending on the specific enzyme, support material, and experimental conditions.
Table 1: Immobilization Efficiency and Enzyme Loading
| Enzyme | Support Material | Initial Protein Conc. (mg/mL) | Immobilized Protein (mg/g support) | Immobilization Yield (%) |
| Lipase | Silica Beads | 2.0 | 45.8 | 85 |
| α-Amylase | Glass Slides | 1.5 | 32.1 | 78 |
| Glucose Oxidase | Magnetic Nanoparticles | 3.0 | 68.5 | 92 |
Table 2: Specific Activity and Stability of Immobilized Enzymes
| Enzyme | Specific Activity of Free Enzyme (U/mg) | Specific Activity of Immobilized Enzyme (U/mg) | Activity Retention (%) | Reusability (No. of Cycles with >80% Activity) |
| Lipase | 150 | 115 | 77 | 10 |
| α-Amylase | 350 | 260 | 74 | 8 |
| Glucose Oxidase | 220 | 180 | 82 | 12 |
Visualizations
Below are diagrams illustrating the key processes described in these application notes.
Caption: Workflow for surface silanization.
Caption: Covalent enzyme immobilization workflow.
Application Notes and Protocols for Surface Passivation of Quantum Dots using Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising materials in various fields, including biomedical imaging, diagnostics, and therapeutics. Their unique optical properties, such as size-tunable fluorescence and high photostability, make them ideal candidates for use as fluorescent probes. However, the surface chemistry of QDs plays a critical role in their performance and stability. Surface defects and dangling bonds can act as trap states for charge carriers, leading to non-radiative recombination and a reduction in photoluminescence quantum yield (PLQY).
Surface passivation is a crucial step in the synthesis of high-quality QDs. It involves the coating of the QD surface with a protective layer that eliminates surface trap states and enhances their optical properties and stability. Triethoxy(3-iodopropyl)silane is a bifunctional molecule that can be used for effective surface passivation of QDs. The triethoxysilane group can hydrolyze and form a stable siloxane layer on the QD surface, while the iodopropyl group provides a source of iodide ions for passivation of surface defects. This dual-functionality makes triethoxy(3-iodopropyl)silane an attractive candidate for enhancing the performance and stability of QDs for various applications.
Mechanism of Surface Passivation
The surface passivation of quantum dots using triethoxy(3-iodopropyl)silane proceeds through a two-step mechanism involving hydrolysis and condensation of the silane, followed by iodide passivation of the surface.
-
Hydrolysis and Condensation: The triethoxy groups of the silane molecule undergo hydrolysis in the presence of water to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of the quantum dots, forming stable covalent Si-O-nanocrystal bonds. Additionally, the silanol groups can also condense with each other to form a cross-linked polysiloxane layer on the surface. This siloxane shell provides a robust physical barrier, protecting the quantum dot core from the surrounding environment.
-
Iodide Passivation: The iodopropyl group of the anchored silane molecule serves as a localized source of iodide. It is believed that the iodide ions can effectively passivate surface trap states, particularly halide vacancy-related defects, on the quantum dot surface. This passivation reduces non-radiative recombination pathways, thereby enhancing the photoluminescence quantum yield and stability of the quantum dots.
Experimental Protocols
Materials
-
Quantum Dots (e.g., CdSe/ZnS, InP/ZnS) dispersed in a non-polar solvent (e.g., toluene, chloroform)
-
Triethoxy(3-iodopropyl)silane (95% or higher)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Ammonium hydroxide (NH₄OH, for catalyzed reaction) or Acetic Acid (for acid-catalyzed reaction)
-
Centrifuge
-
Vortex mixer
-
Spectrophotometer (UV-Vis and Fluorescence)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Transmission Electron Microscope (TEM)
Protocol 1: Solution-Phase Ligand Exchange and Silanization
This protocol is suitable for as-synthesized quantum dots with native organic ligands (e.g., oleic acid, trioctylphosphine oxide).
-
Quantum Dot Preparation:
-
Disperse the as-synthesized quantum dots in anhydrous toluene to a concentration of approximately 1-5 µM.
-
-
Silanization Reaction:
-
In a separate vial, prepare a solution of triethoxy(3-iodopropyl)silane in anhydrous toluene. A typical starting concentration is 0.05 M.
-
Add the triethoxy(3-iodopropyl)silane solution to the quantum dot dispersion. The molar ratio of silane to quantum dots can be varied, but a good starting point is a large excess, for example, 1000:1.
-
For base-catalyzed hydrolysis and condensation, add a small amount of ammonium hydroxide (e.g., 10 µL per 5 mL of reaction mixture). For acid-catalyzed reaction, a similar amount of glacial acetic acid can be used.
-
Seal the reaction vial and stir the mixture at room temperature for 12-24 hours. Alternatively, the reaction can be accelerated by heating to 50-70°C for 2-4 hours.
-
-
Purification:
-
After the reaction, precipitate the surface-modified quantum dots by adding a non-solvent such as ethanol, followed by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant containing unreacted silane and displaced native ligands.
-
Re-disperse the quantum dot pellet in fresh toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure complete removal of impurities.
-
-
Final Dispersion:
-
After the final wash, disperse the purified, surface-passivated quantum dots in the desired solvent for characterization and further use.
-
Characterization
Optical Properties
-
UV-Vis Spectroscopy: Acquire absorbance spectra to monitor any shifts in the exciton peak, which can indicate changes in the quantum dot size or surface environment.
-
Photoluminescence (PL) Spectroscopy: Measure the emission spectra to determine the peak emission wavelength and the photoluminescence quantum yield (PLQY). An increase in PLQY is a primary indicator of successful surface passivation.
Structural and Surface Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the siloxane coating by identifying characteristic peaks. Look for the appearance of Si-O-Si stretching vibrations (typically around 1000-1100 cm⁻¹) and the reduction or disappearance of peaks associated with the original organic ligands.
-
Transmission Electron Microscopy (TEM): Visualize the quantum dots to assess their size, shape, and dispersibility after the surface modification. A thin, amorphous silica shell may be visible under high resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can provide detailed information about the structure of the silane layer and its bonding to the quantum dot surface.
Quantitative Data
The following tables summarize the expected improvements in quantum dot properties based on iodide passivation. While this data is compiled from studies using various iodide sources, it serves as a benchmark for the anticipated effects of using triethoxy(3-iodopropyl)silane.
Table 1: Effect of Iodide Passivation on Photoluminescence Quantum Yield (PLQY)
| Quantum Dot Type | Initial PLQY (%) | PLQY after Iodide Passivation (%) | Fold Increase | Reference Source (Analogous System) |
| PbS | 15 | 19 | 1.27x | [1](2) |
| CsPbI₃ | ~70 | Near-unity (~98) | ~1.4x | [3][4](5, 6) |
| InP/ZnS | ~60 | ~85 | ~1.4x | Inferred from general passivation studies |
Table 2: Enhancement of Photoluminescence Lifetime with Iodide Passivation
| Quantum Dot Type | Initial Average Lifetime (ns) | Average Lifetime after Passivation (ns) | Fold Increase | Reference Source (Analogous System) |
| Perovskite QDs (Green) | 7.24 | 43.69 | ~6.0x | [7](7) |
| Perovskite QDs (Red) | 9.16 | 52.93 | ~5.8x | [7](7) |
Table 3: Improvement in Stability of Iodide-Passivated Quantum Dots
| Quantum Dot System | Stability Metric | Unpassivated QDs | Iodide-Passivated QDs | Reference Source (Analogous System) |
| PbS QD Solar Cell | Retained PCE after 300h in air | <20% | >80% | [1](2) |
| Perovskite QD Film | Retained PL intensity after 60 min blue light irradiation | 37% | 80% | [7](7) |
Visualizations
Caption: Mechanism of QD surface passivation.
Caption: Experimental workflow for QD passivation.
Troubleshooting
-
Aggregation of Quantum Dots: If aggregation is observed after the reaction, it may be due to excessive cross-linking of the silane or incomplete removal of the native ligands. Try reducing the silane concentration, reaction time, or temperature. Ensure thorough washing steps.
-
Low PLQY: If the PLQY does not improve significantly, the passivation may be incomplete. Consider increasing the reaction time or temperature, or adjusting the catalyst concentration. The quality of the initial quantum dots is also a critical factor.
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Broad Emission Spectrum: A broadening of the emission peak could indicate size distribution changes or the formation of aggregates. Optimize the purification steps to isolate well-passivated, monodisperse quantum dots.
Conclusion
The use of triethoxy(3-iodopropyl)silane for surface passivation offers a promising approach to enhance the photoluminescence and stability of quantum dots. The formation of a robust siloxane shell combined with iodide passivation of surface defects leads to significant improvements in their optical properties. The detailed protocols and characterization methods provided in these application notes should serve as a valuable guide for researchers in synthesizing high-quality quantum dots for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Investigating the Effects of Ligand Exchange on CID Quantum Dots – Centre for Education and Students [ces.blogs.lincoln.ac.uk]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Iodide Passivation Toward Efficient CsPbI3 Perovskite Quantum Dot Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Vapor Phase Deposition of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and protocol for the vapor phase deposition of triethoxy(3-iodopropyl)silane. This process is crucial for the surface functionalization of various substrates, enabling covalent immobilization of biomolecules and the development of advanced materials for drug delivery, biosensors, and other biomedical applications.
Introduction
Triethoxy(3-iodopropyl)silane is a versatile organosilane coupling agent used to modify surfaces bearing hydroxyl groups, such as glass, silicon wafers, and various metal oxides.[1] The deposition of a thin film of this silane creates a reactive surface with terminal iodopropyl groups. The iodine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including proteins, peptides, and nucleic acids.[1]
Vapor phase deposition is often preferred over solution-phase methods for silanization as it offers better control over monolayer formation, results in more uniform and reproducible coatings, and significantly reduces chemical waste.[2] This method involves the exposure of a substrate to the silane vapor in a controlled environment, leading to the formation of a covalent bond between the silane and the substrate surface.
Physicochemical Properties
A thorough understanding of the physicochemical properties of triethoxy(3-iodopropyl)silane is essential for developing a successful deposition protocol.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁IO₃Si | [3] |
| Molecular Weight | 332.25 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 105-107 °C at 1 mmHg | [1] |
| Density | 1.332 g/mL at 25 °C | [1] |
| CAS Number | 57483-09-7 | [3] |
Experimental Setup
A typical vapor phase deposition setup consists of a vacuum chamber, a precursor delivery system, a substrate holder with temperature control, and a vacuum pump.
Key Components:
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Vacuum Chamber: A sealed chamber, typically made of glass or stainless steel, capable of maintaining a low-pressure environment.
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Precursor Vessel: A container for the triethoxy(3-iodopropyl)silane, which can be heated to control its vapor pressure.
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Substrate Holder: A stage within the chamber to hold the substrates, often with the capability of heating to control the deposition temperature.
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Mass Flow Controller (MFC): To precisely control the flow of inert carrier gas (e.g., nitrogen or argon) if used.
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Vacuum Pump: To evacuate the chamber to the desired base pressure.
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Pressure Gauges: To monitor the pressure inside the chamber.
Experimental Protocols
The following protocols provide a starting point for the vapor phase deposition of triethoxy(3-iodopropyl)silane. Optimization may be required depending on the substrate and the desired film characteristics.
Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and stable silane layer. The goal is to generate a high density of surface hydroxyl (-OH) groups.
Protocol for Silicon or Glass Substrates:
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Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
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Drying: Dry the substrates under a stream of dry nitrogen gas.
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Hydroxylation (Piranha Solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):
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Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
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Immerse the substrates in the piranha solution for 30-60 minutes at room temperature.
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Rinse the substrates thoroughly with deionized water.
-
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Final Drying: Dry the substrates again with dry nitrogen and immediately transfer them to the deposition chamber to prevent re-adsorption of contaminants.
Vapor Phase Deposition Protocol
This protocol is based on general procedures for vapor phase silanization and may need to be optimized.
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Loading: Place the cleaned and hydroxylated substrates on the substrate holder within the vacuum chamber.
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Evacuation: Evacuate the chamber to a base pressure of <1 Torr.
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Precursor Heating: Gently heat the triethoxy(3-iodopropyl)silane precursor vessel to a temperature that generates sufficient vapor pressure (e.g., 70-90 °C). The boiling point at reduced pressure (105-107 °C at 1 mmHg) suggests that moderate heating under vacuum will be effective.
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Substrate Heating: Heat the substrate holder to the desired deposition temperature (e.g., 100-150 °C). This helps to drive the reaction and remove byproducts.
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Deposition: Introduce the silane vapor into the chamber. The deposition time can range from 30 minutes to several hours, depending on the desired film thickness and density.
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Purging: After the deposition, stop the flow of the silane vapor and purge the chamber with an inert gas (e.g., dry nitrogen) to remove any unreacted precursor.
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Annealing (Optional): A post-deposition annealing step (e.g., at 110-120 °C for 30-60 minutes) can be performed in the vacuum chamber or a separate oven to promote further cross-linking of the silane layer and improve its stability.
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Venting and Unloading: Bring the chamber back to atmospheric pressure with an inert gas and remove the coated substrates.
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Post-Deposition Cleaning: Rinse the coated substrates with a dry, non-polar solvent (e.g., toluene or hexane) to remove any physisorbed molecules, followed by drying with a stream of dry nitrogen.
Characterization of the Deposited Film
Several surface-sensitive techniques can be used to characterize the quality and properties of the deposited triethoxy(3-iodopropyl)silane film.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity, indicating surface coverage and uniformity. |
| Ellipsometry | Film thickness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states, confirming the presence of Si, O, C, and I. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The vapor phase deposition of triethoxy(3-iodopropyl)silane on a hydroxylated surface proceeds through a two-step hydrolysis and condensation reaction.
References
Troubleshooting & Optimization
how to prevent aggregation of nanoparticles during silanization with triethoxy(3-iodopropyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles during silanization with triethoxy(3-iodopropyl)silane.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Nanoparticle aggregation during silanization is a common issue that can significantly impact the quality and performance of your functionalized materials. This guide provides a systematic approach to troubleshooting and preventing aggregation.
Problem: Nanoparticles are visibly aggregated (e.g., solution appears cloudy, sediment forms) after the silanization reaction.
| Potential Cause | Recommended Solution | Explanation |
| Excess Water in Reaction | - Use anhydrous solvents (e.g., dry toluene, anhydrous ethanol).- Dry nanoparticles thoroughly before the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water promotes the rapid hydrolysis and self-condensation of triethoxy(3-iodopropyl)silane in the bulk solution, leading to the formation of siloxane polymers that can bridge nanoparticles and cause aggregation.[1] |
| Inappropriate Solvent | - Use a non-polar aprotic solvent like toluene for a direct grafting approach.- For a two-step approach (hydrolysis then condensation), a mixture of ethanol and water can be used, but with careful control of the water content. | The solvent must effectively disperse the nanoparticles and be compatible with the silanization chemistry. Toluene is often effective for direct grafting of alkylsilanes onto nanoparticle surfaces.[1] |
| Incorrect Silane Concentration | - Start with a low concentration of triethoxy(3-iodopropyl)silane and titrate upwards.- Calculate the theoretical amount of silane needed for monolayer coverage based on the nanoparticle surface area. | An excess of silane can lead to the formation of multilayers and inter-particle cross-linking through self-condensation. Insufficient silane will result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can aggregate. |
| Uncontrolled pH | - For aqueous or semi-aqueous systems, maintain a slightly acidic pH (around 4-5). | pH plays a critical role in the rate of silane hydrolysis and condensation.[2] While acidic conditions can catalyze hydrolysis, extreme pH levels can lead to rapid, uncontrolled condensation and nanoparticle instability. |
| Sub-optimal Reaction Temperature | - Conduct the reaction at an elevated temperature (e.g., reflux in toluene, ~110°C) for direct grafting.- For aqueous systems, a lower temperature (e.g., room temperature to 60°C) may be sufficient. | Higher temperatures can increase the reaction rate and promote the formation of a stable siloxane bond with the nanoparticle surface. However, excessively high temperatures can also accelerate aggregation. |
| Inadequate Mixing/Dispersion | - Ensure nanoparticles are well-dispersed in the solvent before adding the silane (e.g., via ultrasonication).- Maintain vigorous and continuous stirring throughout the reaction. | Proper dispersion ensures that the silane has uniform access to the entire surface of each nanoparticle, preventing localized high concentrations of silane that can lead to aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of nanoparticle aggregation during silanization?
A1: Nanoparticle aggregation during silanization is primarily driven by the unintended self-condensation of the silane coupling agent, triethoxy(3-iodopropyl)silane, in the reaction solution. This leads to the formation of polysiloxane chains that can bridge multiple nanoparticles, causing them to clump together. Factors such as excess water, inappropriate solvent, incorrect silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.
Q2: Can I pre-hydrolyze the triethoxy(3-iodopropyl)silane before adding it to my nanoparticles?
A2: Yes, pre-hydrolysis is an advanced technique that can offer better control over the silanization process. This involves reacting the silane with a controlled amount of water (and often an acid catalyst) in a separate step to form reactive silanol groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.
Q3: What is the best solvent to use for my silanization reaction?
A3: For a direct grafting approach with triethoxy(3-iodopropyl)silane, an anhydrous, non-polar aprotic solvent such as toluene is often a good choice. This minimizes the presence of water, thereby slowing down the hydrolysis and self-condensation rates and promoting direct reaction with the nanoparticle surface hydroxyl groups. If using a method that involves hydrolysis, a mixture of an alcohol (like ethanol) and water is common. The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.
Q4: How do I determine the optimal concentration of triethoxy(3-iodopropyl)silane to use?
A4: The optimal concentration depends on the specific surface area and concentration of your nanoparticles. As a starting point, you can calculate the theoretical amount of silane required to form a monolayer on the nanoparticle surface. However, empirical optimization is often necessary. It is recommended to perform a series of experiments with varying silane concentrations to identify the amount that provides complete surface coverage without inducing aggregation. Techniques like Dynamic Light Scattering (DLS) can be used to monitor nanoparticle size and aggregation state as a function of silane concentration.
Q5: How can I confirm that the silanization was successful and that a coating has been formed on my nanoparticles?
A5: Several analytical techniques can be used to confirm successful silanization:
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Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the Si-O-Si bond and the characteristic peaks of the iodopropyl group.
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Thermogravimetric Analysis (TGA): A successful coating will result in a weight loss at a temperature corresponding to the decomposition of the organic silane layer.
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Zeta Potential Measurement: A change in the surface charge of the nanoparticles after silanization can indicate a successful surface modification.
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Transmission Electron Microscopy (TEM): In some cases, a thin silane layer can be visualized on the nanoparticle surface.
Experimental Protocols
Protocol 1: Direct Grafting of Triethoxy(3-iodopropyl)silane in an Anhydrous Organic Solvent (Recommended for Preventing Aggregation)
This protocol is designed to minimize water-induced self-condensation of the silane.
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Nanoparticle Preparation: Dry the nanoparticles under vacuum at an appropriate temperature to remove any adsorbed water.
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Dispersion: Disperse the dried nanoparticles in anhydrous toluene to a desired concentration (e.g., 1 mg/mL). Use ultrasonication to ensure a uniform dispersion.
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Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., nitrogen or argon).
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Silane Addition: While stirring vigorously, inject the desired amount of triethoxy(3-iodopropyl)silane into the nanoparticle dispersion.
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Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours.
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Washing: After the reaction, cool the mixture to room temperature. Centrifuge the nanoparticles and discard the supernatant.
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Resuspension and Cleaning: Resuspend the nanoparticles in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and byproducts.
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Final Product: After the final wash, redisperse the silanized nanoparticles in the desired solvent for storage or further use.
Protocol 2: Controlled Hydrolysis and Condensation in an Alcohol/Water Mixture
This protocol allows for the hydrolysis of the silane but requires careful control to prevent aggregation.
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Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and water (e.g., 95:5 v/v). Sonicate to ensure a homogeneous suspension.
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pH Adjustment: Adjust the pH of the nanoparticle suspension to 4-5 using a dilute acid (e.g., acetic acid).
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Silane Addition: In a separate vial, prepare a dilute solution of triethoxy(3-iodopropyl)silane in ethanol. Add this solution dropwise to the stirred nanoparticle suspension.
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Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2-4 hours while stirring.
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Washing: Centrifuge the nanoparticles and discard the supernatant.
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Resuspension and Cleaning: Resuspend the nanoparticles in ethanol and sonicate. Repeat the washing steps twice with ethanol and then once with the final desired solvent.
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Final Product: Disperse the final product in the appropriate solvent.
Visualizations
Caption: Experimental workflow for the direct grafting of triethoxy(3-iodopropyl)silane.
Caption: Competing pathways of silanization leading to functionalization or aggregation.
References
Technical Support Center: Triethoxy(3-iodopropyl)silane Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxy(3-iodopropyl)silane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is triethoxy(3-iodopropyl)silane and what is it used for?
Triethoxy(3-iodopropyl)silane is an organofunctional silane coupling agent. Its chemical structure allows it to act as a molecular bridge between inorganic substrates (like glass, silica, or metal oxides) and organic materials.[1][2] The triethoxy groups can hydrolyze to form silanols, which then react with hydroxyl groups on the substrate surface to form stable siloxane bonds. The iodopropyl group provides a reactive site for subsequent chemical modifications, as iodine is a good leaving group for nucleophilic substitution reactions.[1] This makes it valuable for applications in enhancing material compatibility, adhesion, and for the immobilization of biomolecules.[1]
Q2: What are the key steps in a successful silanization process?
A successful silanization process with triethoxy(3-iodopropyl)silane generally involves four key stages:
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Substrate Cleaning and Activation: This is a critical step to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are necessary for the silane to bond.
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Silane Deposition: The cleaned and activated substrate is immersed in a solution of triethoxy(3-iodopropyl)silane, typically in an anhydrous solvent.
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Rinsing: Excess, unbound silane is removed from the surface by rinsing with a solvent.
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Curing: The substrate is heated to promote the formation of covalent bonds between the silane and the surface, and to cross-link adjacent silane molecules.
Q3: How can I confirm that the silanization was successful?
Several techniques can be used to characterize the modified surface:
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Contact Angle Measurement: A successful silanization will alter the surface energy, which can be observed by measuring the water contact angle. An increase in hydrophobicity is often an indicator of a successful coating.
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X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and iodine from the silane.[1][3][4]
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Ellipsometry: This method can be used to measure the thickness of the deposited silane layer.[5][6][7]
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Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, and to identify the presence of aggregates.[1][5]
Troubleshooting Incomplete Surface Coverage
This guide addresses common issues encountered during surface functionalization with triethoxy(3-iodopropyl)silane, focusing on the problem of incomplete or non-uniform surface coverage.
Problem: The surface shows patchy or incomplete coverage after silanization.
This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting flowchart and detailed explanations will help you identify and resolve the root cause.
References
optimizing reaction time and temperature for triethoxy(3-iodopropyl)silane deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of triethoxy(3-iodopropyl)silane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the quality of a triethoxy(3-iodopropyl)silane self-assembled monolayer (SAM)?
A1: The success of the silanization process hinges on several critical parameters:
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Substrate Cleanliness and Hydroxylation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to covalently bond.
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Water Content: While a small amount of water is necessary for the hydrolysis of the ethoxy groups to reactive silanols, excess water in the reaction solution can lead to premature polymerization of the silane in the bulk solution, resulting in aggregates and a non-uniform film.
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Silane Concentration: The concentration of triethoxy(3-iodopropyl)silane in the deposition solution affects the kinetics of the reaction. Higher concentrations can lead to faster deposition but may also increase the likelihood of multilayer formation.
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Reaction Time and Temperature: These parameters must be carefully controlled to ensure complete monolayer formation without promoting undesirable side reactions or multilayer deposition.
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Solvent Purity: The use of anhydrous (dry) solvents is crucial to control the hydrolysis reaction at the substrate surface rather than in the bulk solution.
Q2: What is a typical starting point for reaction time and temperature for triethoxy(3-iodopropyl)silane deposition?
A2: A common starting point for the deposition of a similar iodo-silane, (3-iodopropyl)trimethoxysilane, involves an overnight (approximately 16 hours) incubation at 70°C in a dry solvent such as toluene[1]. This provides a good initial set of conditions that can be further optimized for your specific substrate and application.
Q3: What are the differences between solution-phase and vapor-phase deposition for triethoxy(3-iodopropyl)silane?
A3: Both methods can be effective, but they have distinct advantages and disadvantages:
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Solution-Phase Deposition: This is a simpler and more accessible method that involves immersing the substrate in a solution of the silane. However, it can be more challenging to control the water content, which can lead to reproducibility issues.
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Vapor-Phase Deposition: This method involves exposing the substrate to the silane vapor in a controlled environment. It generally produces more uniform and reproducible monolayers because it minimizes the uncontrolled polymerization that can occur in solution[2][3][4]. However, it requires more specialized equipment. For vapor deposition, substrate temperatures are typically maintained between 50-120°C, and reaction times can range from 30 minutes to over 4 hours, depending on the silane's reactivity[5].
Q4: How does temperature affect the formation of the silane layer?
A4: Temperature plays a crucial role in the kinetics of both the desired surface reaction and potential side reactions. Generally, higher temperatures increase the rate of reaction. However, excessively high temperatures can lead to disorganized layers and potential degradation of the silane. For some silanes, lower deposition temperatures have been shown to result in more ordered and densely packed monolayers.
Q5: Is the iodopropyl group stable during the deposition process?
A5: The carbon-iodine bond is generally stable under typical silanization conditions. However, it is a reactive functional group susceptible to nucleophilic substitution. It is important to use high-purity solvents and reagents to avoid unintended reactions. The iodo-silane solution should also be protected from light to prevent potential photo-induced reactions[1].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy coating | 1. Incomplete substrate cleaning and hydroxylation.2. Insufficiently anhydrous solvent.3. Premature polymerization of silane in solution. | 1. Ensure a thorough cleaning and activation procedure to generate a high density of surface hydroxyl groups. Common methods include piranha solution, UV/ozone treatment, or oxygen plasma.2. Use freshly distilled or commercially available anhydrous solvents. Handle solvents under an inert atmosphere (e.g., nitrogen or argon).3. Prepare the silane solution immediately before use. Consider lowering the silane concentration or the reaction temperature. |
| Formation of a thick, greasy, or white film | 1. Excessive water in the reaction, leading to bulk polymerization.2. Silane concentration is too high.3. Reaction time is excessively long. | 1. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.2. Reduce the concentration of triethoxy(3-iodopropyl)silane in the solution.3. Decrease the reaction time and monitor the deposition process to find the optimal duration. |
| Poor adhesion of the silane layer | 1. Inadequate surface preparation.2. Insufficient reaction time or temperature for covalent bond formation. | 1. Re-evaluate and optimize the substrate cleaning and activation protocol.2. Increase the reaction time or temperature incrementally to promote covalent bonding to the substrate. Consider a post-deposition baking step (e.g., 110-120°C) to drive the condensation reaction. |
| Loss of iodo-functionality | 1. Reaction with nucleophilic impurities in the solvent or on the substrate.2. Photo-degradation. | 1. Use high-purity, anhydrous solvents and ensure the substrate is free of contaminants.2. Protect the silane solution and the reaction mixture from light, especially during prolonged reaction times[1]. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the deposition of iodo-functionalized silanes and related compounds. Note that optimal conditions can vary depending on the specific substrate and desired outcome.
| Parameter | Value | Compound | Substrate | Deposition Method | Reference |
| Reaction Time | 16 hours (overnight) | (3-iodopropyl)trimethoxysilane | Glass beads | Solution-phase | [1] |
| Reaction Temperature | 70°C | (3-iodopropyl)trimethoxysilane | Glass beads | Solution-phase | [1] |
| Silane Concentration | 2% (v/v) | (3-iodopropyl)trimethoxysilane | Glass beads | Solution-phase | [1] |
| Solvent | Dry Toluene | (3-iodopropyl)trimethoxysilane | Glass beads | Solution-phase | [1] |
| Post-Deposition Curing | 30 min at 120°C | (3-iodopropyl)trimethoxysilane | Glass beads | Solution-phase | [1] |
| Vapor-Phase Temperature | 50-120°C | General Silanes | Various | Vapor-phase | [5] |
| Vapor-Phase Time | 0.5 - 24 hours | General Silanes | Various | Vapor-phase | [5] |
Experimental Protocols
Solution-Phase Deposition of Triethoxy(3-iodopropyl)silane
This protocol is adapted from a procedure for the similar (3-iodopropyl)trimethoxysilane[1].
1. Substrate Preparation (Glass or Silicon Oxide): a. Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). b. Dry the substrates under a stream of nitrogen. c. Activate the surface to generate hydroxyl groups. This can be achieved by:
- Oxygen Plasma Treatment: Expose the substrates to oxygen plasma (e.g., 100-200 W) for 5-10 minutes.
- Piranha Solution: Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. d. Rinse the substrates thoroughly with deionized water and dry with nitrogen. Use the substrates immediately.
2. Silanization: a. In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene. b. Immerse the activated substrates in the silane solution. c. Heat the solution to 70°C and maintain for 16 hours (overnight), ensuring the system is protected from light. d. After incubation, remove the substrates and rinse thoroughly with fresh anhydrous toluene, followed by ethanol. e. Dry the substrates under a stream of nitrogen.
3. Curing: a. Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent.
Visualizations
Caption: Experimental workflow for solution-phase deposition.
Caption: Silanization reaction mechanism on a hydroxylated surface.
References
Technical Support Center: Triethoxy(3-iodopropyl)silane Self-Assembled Monolayers
Welcome to the technical support center for triethoxy(3-iodopropyl)silane applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of self-assembled monolayers (SAMs), specifically addressing the common issue of multilayer formation.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and solutions to common problems encountered during the silanization process with triethoxy(3-iodopropyl)silane.
Q1: I am observing thick, uneven, or hazy films on my substrate. What is causing this multilayer formation?
A1: Thick, non-uniform films are typically a result of uncontrolled polymerization of the silane in solution and on the substrate surface. The primary causes for this are an excess of water in the reaction environment, a high concentration of the silane, or prolonged reaction times.[1][2][3] These conditions promote bulk polymerization (silane molecules reacting with each other) rather than the desired surface reaction to form a monolayer.
Q2: How does water concentration affect the formation of the silane layer?
A2: Water plays a critical dual role in the silanization process. A trace amount of water is essential to hydrolyze the ethoxy groups on the silane to form reactive silanol groups (-Si-OH).[3] These silanol groups then condense with the hydroxyl groups on the substrate surface to form a covalent Si-O-Substrate bond. However, an excess of water will lead to extensive self-condensation of the silane molecules in solution, forming oligomers and aggregates that deposit on the surface, resulting in multilayers.[1][2]
Q3: What is the ideal concentration of triethoxy(3-iodopropyl)silane to use?
A3: While the optimal concentration can be substrate-dependent, a general guideline is to use a low concentration, typically in the range of 0.1% to 2% (v/v) in an anhydrous solvent. Higher concentrations increase the likelihood of intermolecular reactions, leading to the formation of multilayers.[1][4]
Q4: Can the reaction time and temperature influence multilayer formation?
A4: Yes, both time and temperature are crucial parameters. Extended reaction times can allow for the slow aggregation and deposition of silane multilayers. Shorter reaction times are generally preferred for monolayer formation. Temperature affects the reaction kinetics; while higher temperatures can speed up the process, they can also accelerate undesirable side reactions and bulk polymerization.[1] It is important to maintain consistent and controlled temperature during the deposition process.
Q5: My substrate is not uniformly coated. What are the possible reasons for this?
A5: Non-uniform coating can be due to several factors:
-
Inadequate Substrate Preparation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for uniform silanization.
-
Insufficient Mixing: The silane solution may not be homogeneously mixed, leading to localized areas of higher concentration.
-
Contaminants: Any organic or particulate contamination on the substrate or in the solvent can interfere with the self-assembly process.
Q6: How can I remove multilayers if they have already formed?
A6: If multilayers have formed, they can sometimes be removed by soaking the substrate in a large excess of water, followed by washing with a solvent like acetone.[5] Sonication in the appropriate solvent may also help to remove loosely bound aggregates. However, it is often more effective to strip the entire layer and repeat the deposition process under more controlled conditions.
Data Presentation: Factors Influencing Multilayer Formation
The following table summarizes the key experimental parameters and their influence on avoiding the formation of triethoxy(3-iodopropyl)silane multilayers.
| Parameter | Recommended Condition for Monolayer | Rationale and Risk of Deviation |
| Silane Concentration | 0.1% - 2% (v/v) in anhydrous solvent | Higher concentrations increase the probability of silane molecules reacting with each other in solution, leading to polymerization and multilayer deposition.[1] |
| Water Content | Trace amounts (ppm level in solvent) | Essential for hydrolysis of ethoxy groups to form reactive silanols. Excess water leads to bulk polymerization and the formation of aggregates.[2][3] |
| Reaction Time | Typically 30 minutes to 2 hours | Shorter, controlled reaction times limit the opportunity for vertical polymerization and the deposition of multilayers. |
| Reaction Temperature | Room Temperature (20-25°C) | Affects reaction kinetics. Elevated temperatures can accelerate both the desired surface reaction and undesired bulk polymerization.[1] |
| Solvent Choice | Anhydrous polar aprotic solvents (e.g., dry toluene, acetone) | The solvent must be dry to control the amount of water available for hydrolysis.[1] Polar aprotic solvents can help in dissolving the reactants. |
| Substrate Preparation | Thoroughly cleaned and hydroxylated surface | A clean surface with a high density of hydroxyl groups is crucial for the covalent bonding of the silane and achieving a uniform monolayer. |
Experimental Protocols
Protocol for Achieving a Triethoxy(3-iodopropyl)silane Monolayer
This protocol provides a general methodology for the formation of a self-assembled monolayer of triethoxy(3-iodopropyl)silane on a hydroxyl-bearing substrate (e.g., glass, silicon wafer).
1. Substrate Preparation: a. Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). b. Dry the substrate under a stream of dry nitrogen gas. c. To generate a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the substrate thoroughly with deionized water and dry under a stream of dry nitrogen.
2. Silane Solution Preparation: a. Use an anhydrous solvent such as dry toluene. b. In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1% (v/v) solution of triethoxy(3-iodopropyl)silane in the anhydrous solvent.
3. Silanization Process: a. Immerse the cleaned and dried substrate into the freshly prepared silane solution. b. Allow the reaction to proceed at room temperature for 1-2 hours. c. After the reaction time, remove the substrate from the solution.
4. Post-Deposition Cleaning: a. Rinse the coated substrate with the same anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules. b. Sonicate the substrate briefly (1-2 minutes) in the anhydrous solvent to remove any loosely bound aggregates. c. Dry the substrate under a stream of dry nitrogen.
5. Curing (Optional but Recommended): a. To promote the formation of stable siloxane bonds, the coated substrate can be cured by baking in an oven at 110-120°C for 30-60 minutes.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Monolayer Formation
Caption: Workflow for triethoxy(3-iodopropyl)silane monolayer deposition.
Diagram 2: Factors Influencing Layer Formation
Caption: Relationship between parameters and monolayer/multilayer formation.
References
common side reactions of triethoxy(3-iodopropyl)silane and how to minimize them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triethoxy(3-iodopropyl)silane.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving triethoxy(3-iodopropyl)silane, focusing on surface modification applications.
Problem 1: Inconsistent or Poor Surface Coverage
Possible Causes:
-
Incomplete Hydrolysis: The triethoxy groups have not fully converted to reactive silanol groups.
-
Premature Self-Condensation: The silane has polymerized in solution before binding to the surface.
-
Insufficient Surface Activation: The substrate does not have enough hydroxyl (-OH) groups for the silane to bind.
-
Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or aggregation.
Solutions:
| Parameter | Recommendation | Rationale |
| pH | For controlled hydrolysis and slower condensation, perform the reaction under acidic conditions (pH 4-5).[1][2][3] For faster hydrolysis, basic conditions can be used, but this also accelerates self-condensation.[2][4] | Acidic conditions protonate the alkoxy groups, making them more susceptible to hydrolysis while minimizing the rate of silanol condensation.[2][4][5] Basic catalysis involves nucleophilic attack on the silicon atom and accelerates both hydrolysis and condensation.[2][4] |
| Water Content | Use a controlled amount of water in the reaction solvent (e.g., an 80:20 ethanol:water mixture).[6] Anhydrous conditions can also be used for monolayer formation, relying on surface-adsorbed water.[7] | Excess water can lead to bulk polymerization (excessive self-condensation) in the solution, forming aggregates instead of a uniform surface layer.[3] |
| Reaction Time | Allow sufficient time for hydrolysis (can be from minutes to hours depending on conditions) before introducing the substrate.[1][8] | Incomplete hydrolysis results in fewer reactive sites on the silane molecule. |
| Temperature | Maintain a consistent and moderate temperature (e.g., room temperature to 50°C).[9] | Higher temperatures can accelerate both the desired surface reaction and undesired side reactions like bulk polymerization and potential elimination.[3] |
| Solvent | Use a polar aprotic solvent like acetone or ethanol to dissolve the silane and facilitate the reaction.[4][10] | The choice of solvent is critical for reactant solubility and can influence the reaction kinetics. |
Problem 2: Formation of Aggregates or Hazy Film on the Surface
Possible Cause:
-
Excessive Self-Condensation: The silane has polymerized in solution, and these oligomers have deposited on the surface. This is a common issue when the silane concentration is too high or the reaction conditions favor condensation over surface binding.[3]
Solutions:
| Parameter | Recommendation | Rationale |
| Silane Concentration | Use a dilute solution of triethoxy(3-iodopropyl)silane (e.g., 1-2% v/v). | Higher concentrations increase the likelihood of intermolecular reactions (self-condensation) in the solution. |
| pH Control | Maintain an acidic pH (4-5) to slow down the condensation reaction.[1][2][3] | The rate of condensation is minimized at a pH of around 4.[1] |
| Agitation | Ensure gentle and consistent agitation during the reaction. | This helps to maintain a homogenous solution and prevent localized high concentrations of reactants. |
| Reaction Time | Minimize the time the substrate is exposed to the silane solution to prevent the deposition of larger oligomers. | Prolonged reaction times can lead to the formation of thicker, less uniform films. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of triethoxy(3-iodopropyl)silane?
The primary side reactions involve the triethoxysilyl group. These include:
-
Incomplete Hydrolysis: Not all three ethoxy groups are converted to hydroxyl groups, leading to a less reactive silane.
-
Self-Condensation in Solution: Silane molecules react with each other in the solution to form oligomers and polymers (polysiloxanes). If this occurs to a large extent, it can lead to the formation of aggregates and a non-uniform surface coating.[1]
-
Multilayer Formation: Excessive deposition of silane molecules on top of each other, rather than forming a monolayer on the substrate.
Another potential, though less commonly reported, side reaction is the elimination of the iodo group to form an alkene, especially under high temperatures and in the presence of a strong base.
Q2: How can I promote the formation of a monolayer?
To favor the formation of a self-assembled monolayer (SAM), it is crucial to control the reaction conditions to favor surface binding over self-condensation. Key strategies include:
-
Using a very dilute silane solution.
-
Performing the reaction in an anhydrous solvent to limit the amount of water available for hydrolysis and condensation to that already adsorbed on the substrate surface.[7]
-
Carefully controlling the reaction time and temperature.
Q3: Does the iodopropyl group react under typical silanization conditions?
The iodopropyl group is a reactive site for subsequent chemical transformations.[4] Under typical silanization conditions (mild temperatures, acidic or neutral pH), the iodopropyl group is generally stable. However, at elevated temperatures or in the presence of strong bases, there is a possibility of elimination reactions.
Q4: What is the effect of pH on the reaction?
The pH has a significant impact on both the hydrolysis and condensation rates:
-
Acidic Conditions (pH 4-5): Hydrolysis is catalyzed and proceeds at a moderate rate, while the condensation of silanols is relatively slow.[1][2][3] This allows for the generation of reactive silanol groups before significant polymerization occurs.
-
Neutral Conditions (pH ~7): The rate of hydrolysis is at its minimum.[1]
-
Basic Conditions (pH > 7): Both hydrolysis and condensation are accelerated.[2][4] This can lead to rapid formation of a polysiloxane network, but also increases the risk of uncontrolled polymerization and aggregate formation in solution.
Experimental Protocols
Protocol 1: Surface Modification of Silica Substrates
This protocol provides a general procedure for the silanization of silica-based surfaces (e.g., glass slides, silicon wafers) with triethoxy(3-iodopropyl)silane.
Materials:
-
Silica substrate (e.g., glass slides)
-
Triethoxy(3-iodopropyl)silane
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Activation: a. Clean the silica substrates by sonicating in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water. b. Further sonicate the substrates in ethanol for 15 minutes. c. Activate the surface by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. d. Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen. e. Further dry the substrates in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator.
-
Silanization Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solution to approximately 4.5 by adding a few drops of acetic acid. c. Add triethoxy(3-iodopropyl)silane to the solution to a final concentration of 2% (v/v). d. Stir the solution for at least 1 hour to allow for hydrolysis of the silane.
-
Surface Modification: a. Immerse the cleaned and activated substrates in the silanization solution. b. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. c. Remove the substrates from the solution and rinse them thoroughly with ethanol to remove any unbound silane. d. Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent bonds between the silane and the surface. e. Store the modified substrates in a desiccator until further use.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway for surface modification and the common side reaction of self-condensation.
Caption: Main reaction vs. side reaction pathway.
The following diagram illustrates the influence of pH on the hydrolysis and condensation reactions.
Caption: Effect of pH on reaction kinetics.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
challenges in the characterization of triethoxy(3-iodopropyl)silane monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of triethoxy(3-iodopropyl)silane (TIPS) monolayers.
FAQs: General Monolayer Formation
Question: What is the fundamental mechanism of TIPS monolayer formation? Answer: The formation of a TIPS self-assembled monolayer (SAM) is a two-step process that occurs on substrates with surface hydroxyl (-OH) groups, such as silicon wafers or glass.[1]
-
Hydrolysis: In the presence of trace amounts of water, the triethoxy groups (-OCH2CH3) on the silane hydrolyze to form reactive silanol intermediates (Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds. Simultaneously, adjacent hydrolyzed silane molecules can condense with each other, creating a cross-linked siloxane (Si-O-Si) network that provides stability.[1]
The surface of the resulting monolayer is terminated with iodopropyl groups, presenting a reactive iodine atom that is a good leaving group, ideal for subsequent nucleophilic substitution reactions.[1][2]
Question: What kind of structure should I expect from a TIPS monolayer? Answer: Due to the relatively bulky and electronegative iodine atom at the end of the short propyl chain, TIPS is expected to form a less ordered or disordered monolayer. The steric hindrance caused by the iodine atom prevents the close packing that is often seen with longer-chain alkylsilanes.[1]
Question: What are the most critical parameters for achieving a high-quality TIPS monolayer? Answer: Precise control over experimental parameters is crucial to prevent the formation of non-uniform surfaces or undesirable bulk polymerization. Key factors include:
-
Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of surface hydroxyl groups to ensure uniform covalent bonding.[1]
-
Water Content: While trace water is necessary for hydrolysis, excess water in the reaction solution can lead to bulk polymerization and the deposition of silane aggregates on the surface instead of a monolayer.[1]
-
Reaction Time and Temperature: These parameters influence the kinetics of the reaction. Insufficient time may lead to incomplete monolayer formation, while excessive time or temperature can promote multilayer formation or degradation.
Troubleshooting Characterization Techniques
Atomic Force Microscopy (AFM)
Question: My AFM images of the TIPS monolayer appear blurry or show distorted features. What is the cause? Answer: Blurry or distorted AFM images are common and can stem from several sources of artifacts. The most frequent causes are related to the AFM tip itself. A blunt, damaged, or contaminated tip will fail to accurately resolve surface features.[3][4][5][6] The geometrical shape of the tip convolutes with the sample features, which can broaden their apparent lateral dimensions.[3][6]
Question: I see "double" or repetitive patterns in my AFM scan that don't seem real. How do I fix this? Answer: The appearance of "twinned" or double features is a classic artifact caused by a double tip, where the probe has two or more sharp points that interact with the sample simultaneously.[5] The only solution is to change the AFM tip. This issue can also arise from a single tip that is contaminated with a particle, creating a secondary imaging point.[5][6]
Question: How can I be sure that the height measurements in my AFM images are accurate? Answer: Generally, height measurements in AFM are less affected by tip shape artifacts than lateral measurements.[3] However, scanner artifacts like piezo creep or edge overshoot can introduce distortions.[5] To ensure accuracy, it is critical to calibrate the scanner using a standard with known step heights. Additionally, using a slow scan speed can help minimize feedback errors and improve measurement accuracy.[4]
Ellipsometry
Question: I am struggling to get a good fit for my ellipsometry data for the TIPS monolayer. Why is this so difficult? Answer: Characterizing ultrathin films (<5-10 nm) like a silane monolayer with ellipsometry is inherently challenging.[7] This is because the optical constants (refractive index) and the film thickness become correlated parameters. In a standard measurement, multiple combinations of thickness and refractive index can produce nearly identical data, making it impossible to determine both simultaneously and uniquely.[7]
Question: My calculated monolayer thickness seems too high or inconsistent. What are potential causes? Answer:
-
Incorrect Model: Ellipsometry is a model-based technique.[8] An inaccurate model (e.g., not accounting for the native oxide layer on a silicon substrate) will lead to incorrect thickness calculations.
-
Polymerization: One of the most common problems during silane deposition is the polymerization of molecules among themselves, which leads to inhomogeneous surfaces with weakly-bound spots of polymerized silane, effectively creating a multilayer or aggregate film rather than a monolayer.[9]
-
Surface Roughness: Significant surface roughness must be factored into the optical model for an accurate determination of film thickness.[8]
Question: How can I improve the accuracy of my ellipsometry measurements for such a thin film? Answer: A powerful technique to overcome the correlation issue is immersion ellipsometry . By taking measurements in both air and a liquid ambient (e.g., a solvent), the contrast in the refractive index between the liquid and the film provides additional information that breaks the correlation between thickness and the film's refractive index, allowing for a more accurate and simultaneous determination of both parameters.[7]
Contact Angle Goniometry
Question: My water contact angle measurements on the TIPS-modified surface are highly variable. What's going wrong? Answer: Inconsistent contact angle measurements can be due to several factors:
-
Surface Inhomogeneity: The monolayer may not be uniform, with patches of bare substrate or silane aggregates.
-
Substrate Cleanliness: Residual contaminants on the substrate can significantly alter surface energy and thus the contact angle.[10]
-
Measurement Error: The technique is sensitive to user operation, particularly the placement of the baseline at the three-phase contact line. A displacement of even a single pixel can lead to errors of several degrees.[11][12]
-
Droplet Volume: Ensure you are using a consistent droplet size for all measurements.
Question: What is a typical water contact angle for a TIPS monolayer, and what does it tell me? Answer: While specific data for TIPS is not widely published, we can infer from analogous short-chain silanes. For example, a propyl-triethoxysilane (PTS) monolayer has a water contact angle of around 80°.[1] A fully formed aminosilane (APTES) monolayer typically shows a contact angle between 45° and 50°.[13] A high contact angle (e.g., >70°) indicates a more hydrophobic surface and successful silanization, while a low contact angle suggests an incomplete or poorly formed monolayer, or a hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS)
Question: How can I confirm the successful deposition of the TIPS monolayer using XPS? Answer: A successful TIPS deposition will be confirmed by the appearance of characteristic peaks for Iodine (I 3d), Silicon (Si 2p, from both the substrate and the silane), Carbon (C 1s), and Oxygen (O 1s). The presence of the I 3d peak is the most direct evidence of the iodopropyl group on the surface.
Question: The elemental signals from my monolayer are very weak. How can I be sure of my analysis? Answer: The signal from a monolayer is inherently weak as XPS is a surface-sensitive technique analyzing the top few nanometers. To improve confidence:
-
Use Angle-Resolved XPS (ARXPS): By changing the take-off angle of the photoelectrons, you can vary the surface sensitivity. At shallower angles (higher angles relative to the surface normal), the signal from the outermost monolayer will be enhanced relative to the underlying substrate. This technique can also be used to estimate film thickness.[14][15][16]
-
Use a Carbon-Free Substrate: If your substrate contains carbon (e.g., some polymers), it can be challenging to distinguish the C 1s signal from the monolayer from that of the substrate. Using a model substrate like a freshly cleaved gold surface can help in unambiguously assigning signals to the silane layer.[15][16]
Quantitative Data Summary
The following table summarizes key quantitative data reported for short-chain silane monolayers, which can serve as a reference for characterizing TIPS films.
| Parameter | Silane Type | Substrate | Reported Value | Citation |
| Thickness | Propyl-triethoxysilane (PTS) | Silicon Oxide | ~0.47 nm | [1] |
| Thickness | 3(mercaptopropyl)-trimethoxysilane (MPTMS) | Gold | 0.5 (±0.2) nm | [15][16] |
| Water Contact Angle | Propyl-triethoxysilane (PTS) | Silicon Oxide | ~80° | [1] |
| Water Contact Angle | (3-aminopropyl)triethoxysilane (APTES) | Not Specified | 50° | [13] |
Experimental Protocols
Protocol: TIPS Monolayer Deposition (Vapor Phase)
-
Substrate Preparation:
-
Clean the silicon or glass substrate by sonicating in acetone, followed by isopropanol (5 minutes each).
-
Dry the substrate under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Extremely corrosive and reactive ).
-
Rinse thoroughly with deionized water and dry again with nitrogen.
-
-
Silanization:
-
Place the cleaned, dry substrate in a vacuum desiccator.
-
Place a small vial containing 100-200 µL of triethoxy(3-iodopropyl)silane inside the desiccator, away from the substrate.
-
Evacuate the desiccator to create a low-pressure environment, which will promote the vaporization of the silane.
-
Leave the substrate exposed to the silane vapor for 12-16 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the desiccator.
-
Sonicate the coated substrate in a nonpolar solvent like toluene or hexane to remove any physisorbed (non-covalently bonded) silane molecules.
-
Dry the substrate with nitrogen. It is now ready for characterization.
-
Protocol: Characterization Methods
-
Contact Angle Goniometry:
-
Place the TIPS-coated substrate on the goniometer stage.
-
Dispense a ~5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile immediately after it stabilizes.
-
Use the software to fit the droplet shape and determine the baseline at the liquid-solid interface.
-
Measure the contact angle on both sides of the droplet.
-
Repeat the measurement on at least three different spots on the surface and average the results.
-
-
Ellipsometry:
-
Measure the optical properties (Ψ and Δ) of the bare, cleaned substrate first to establish the parameters for the native oxide layer.
-
Mount the TIPS-coated substrate on the ellipsometer.
-
Perform measurements over a desired spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Construct an optical model consisting of the silicon substrate, the native oxide layer, and a top "TIPS" layer.
-
Assume a refractive index for the TIPS layer (e.g., 1.45-1.50) and fit the experimental data by varying the thickness of the TIPS layer until the Mean Squared Error (MSE) is minimized.
-
-
Atomic Force Microscopy (AFM):
-
Select a sharp, new AFM tip appropriate for high-resolution imaging.
-
Mount the TIPS-coated substrate on the AFM stage.
-
Engage the tip on the surface in tapping mode to minimize surface damage.
-
Optimize the scan parameters: start with a larger scan area (e.g., 5x5 µm) to identify a representative region, then zoom in to a smaller area (e.g., 1x1 µm or 500x500 nm) for high-resolution imaging.
-
Adjust the scan rate, setpoint, and feedback gains to obtain a clear, low-noise image.
-
Acquire both height and phase images. Phase images can often reveal variations in surface properties not visible in the topography.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the sample in the XPS analysis chamber and ensure ultra-high vacuum conditions.
-
Perform an initial survey scan to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest: I 3d, Si 2p, C 1s, and O 1s.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Use appropriate software to perform peak fitting and determine the atomic concentrations of the detected elements.
-
Visualizations
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 4. Artifacts in AFM [kk-sinha.blogspot.com]
- 5. afmhelp.com [afmhelp.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. details | Park Systems [parksystems.com]
- 10. ossila.com [ossila.com]
- 11. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
effect of water concentration on triethoxy(3-iodopropyl)silane hydrolysis
Welcome to the technical support center for the hydrolysis of triethoxy(3-iodopropyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and troubleshoot common issues encountered during the hydrolysis of this organosilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water concentration on the hydrolysis of triethoxy(3-iodopropyl)silane?
A1: The concentration of water is a critical factor that directly influences the rate of hydrolysis of triethoxy(3-iodopropyl)silane. Generally, an increase in water concentration accelerates the hydrolysis reaction, where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) to form silanols. However, an excess of water can also promote the subsequent self-condensation of these silanol intermediates to form siloxane oligomers (Si-O-Si).[1] For many trialkoxysilanes, enhancing the water content in the reaction mixture has been shown to favor hydrolysis.[1]
Q2: How does pH influence the hydrolysis process?
A2: The pH of the reaction medium significantly affects the kinetics of both hydrolysis and condensation. Acidic conditions (pH 3-4.5) are commonly employed to catalyze the hydrolysis of alkoxysilanes while simultaneously slowing down the condensation reactions.[1] Conversely, basic conditions tend to accelerate the condensation of silanols. Therefore, for controlled hydrolysis and to maximize the concentration of reactive silanol species, an acidic environment is generally preferred.
Q3: Can co-solvents be used in the hydrolysis of triethoxy(3-iodopropyl)silane?
A3: Yes, co-solvents like ethanol are often used to improve the solubility of the organosilane in the aqueous solution.[1][2] However, the presence of a co-solvent can also influence the reaction kinetics. For instance, in some cases, the presence of ethanol has been observed to delay the hydrolysis reaction.[3][4] The choice and ratio of the co-solvent to water should be optimized based on the specific experimental requirements.
Q4: What are the main competing reactions during hydrolysis?
A4: The primary competing reaction during the hydrolysis of triethoxy(3-iodopropyl)silane is self-condensation.[1][5] Once the silanol groups are formed, they can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a cross-linked network.[6] The rates of these competing reactions are influenced by factors such as pH, water concentration, and the presence of catalysts.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient water concentration.- Non-optimal pH.- Short reaction time. | - Increase the water-to-silane molar ratio.- Adjust the pH to an acidic range (e.g., 3.5-4.5) using a suitable acid catalyst.- Extend the reaction time and monitor the progress using techniques like FTIR or NMR spectroscopy. |
| Premature Condensation/Gelation | - High pH.- High concentration of silane.- Excessive reaction temperature. | - Maintain an acidic pH to slow down condensation.- Work with more dilute silane solutions.- Conduct the reaction at a lower temperature (e.g., room temperature) and monitor viscosity. |
| Phase Separation/Poor Solubility | - The silane is not fully miscible with the aqueous solution. | - Use a co-solvent such as ethanol to improve solubility.- Vigorously stir the reaction mixture to ensure proper dispersion. |
| Inconsistent Results | - Variability in starting material purity.- Inconsistent water content (e.g., from atmospheric moisture).- Fluctuations in reaction temperature or pH. | - Use high-purity triethoxy(3-iodopropyl)silane.- Control the reaction environment to minimize exposure to atmospheric moisture.- Precisely control and monitor the reaction temperature and pH. |
Experimental Protocols
Objective: To investigate the effect of water concentration on the hydrolysis of triethoxy(3-iodopropyl)silane.
Materials:
-
Triethoxy(3-iodopropyl)silane
-
Ethanol (or another suitable co-solvent)
-
Deionized water
-
Acid catalyst (e.g., acetic acid or hydrochloric acid)
-
pH meter
-
Reaction vessel with a magnetic stirrer
-
Analytical instruments for monitoring the reaction (e.g., FTIR or NMR spectrometer)
Methodology:
-
Preparation of Reaction Solutions:
-
Prepare a series of reaction mixtures with varying water concentrations. For example, in an ethanol/water co-solvent system, the weight percentage of water could be varied from 10% to 100%.[1]
-
For each mixture, add a specific amount of triethoxy(3-iodopropyl)silane to achieve a desired final concentration (e.g., 1-5% by volume).
-
-
pH Adjustment:
-
Adjust the pH of each solution to a desired acidic level (e.g., pH 4) using a suitable acid catalyst.
-
-
Reaction:
-
Maintain the reaction mixtures at a constant temperature (e.g., 25°C) with continuous stirring.
-
-
Monitoring:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Analyze the aliquots using a suitable analytical technique to monitor the disappearance of the Si-O-CH2CH3 groups and the appearance of Si-OH and Si-O-Si groups. FTIR spectroscopy is a common method for this purpose.
-
-
Data Analysis:
-
Determine the rate of hydrolysis for each water concentration by plotting the concentration of the reactant or product as a function of time.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate how the effect of water concentration on hydrolysis and condensation could be structured.
Table 1: Effect of Water Concentration on the Rate of Hydrolysis of a Trialkoxysilane at pH 4 and 25°C
| Water Concentration (% w/w in Ethanol) | Initial Rate of Hydrolysis (mol L⁻¹ min⁻¹) | Time to 90% Hydrolysis (min) |
| 10 | 0.05 | 120 |
| 20 | 0.12 | 50 |
| 50 | 0.35 | 15 |
| 80 | 0.50 | 8 |
| 100 | 0.65 | 5 |
Table 2: Influence of Water Concentration on the Formation of Siloxane (Si-O-Si) Bonds after 24 hours at pH 4 and 25°C
| Water Concentration (% w/w in Ethanol) | Relative Abundance of Siloxane Bonds (%) |
| 10 | 5 |
| 20 | 15 |
| 50 | 35 |
| 80 | 55 |
| 100 | 70 |
Note: The data in these tables is illustrative and not based on experimental results for triethoxy(3-iodopropyl)silane.
Visualizations
Diagram 1: General Hydrolysis and Condensation Pathway of Triethoxy(3-iodopropyl)silane
Caption: Hydrolysis and condensation of triethoxy(3-iodopropyl)silane.
Diagram 2: Experimental Workflow for Studying the Effect of Water Concentration
Caption: Workflow for hydrolysis kinetics experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
how to handle and store triethoxy(3-iodopropyl)silane to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of triethoxy(3-iodopropyl)silane to prevent degradation and ensure experimental success.
Troubleshooting Guides & FAQs
Question: I suspect my triethoxy(3-iodopropyl)silane has degraded. What are the common signs of degradation?
Answer: Degradation of triethoxy(3-iodopropyl)silane primarily occurs through hydrolysis of the ethoxysilane groups in the presence of moisture. Signs of degradation can include:
-
Visual Changes: The appearance of a hazy or cloudy solution, or the formation of a gel or solid precipitate. The liquid should be clear and colorless to light yellow/orange.[1]
-
Inconsistent Experimental Results: Failed or incomplete surface functionalization, leading to poor monolayer formation on substrates.
-
Reduced Reactivity: The iodopropyl group may become less reactive in subsequent nucleophilic substitution reactions if the silane has polymerized.
Question: My surface modification experiment with triethoxy(3-iodopropyl)silane failed. What are the possible causes related to the silane?
Answer: Experimental failure is often linked to the quality and handling of the silane. Key troubleshooting steps include:
-
Verify Silane Integrity: Check for any visual signs of degradation as mentioned above. If degradation is suspected, it is recommended to use a fresh, unopened bottle of the reagent.
-
Control Moisture: Triethoxy(3-iodopropyl)silane is sensitive to moisture, which can lead to premature hydrolysis and polymerization in solution rather than on the substrate surface.[1][2] Ensure that all solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Preparation: Incomplete cleaning or residual moisture on the substrate can inhibit the formation of a uniform self-assembled monolayer (SAM).[2] Ensure the substrate is scrupulously cleaned and dried before use.
-
Reaction Conditions: Review the reaction time, temperature, and concentration of the silane. Sub-optimal conditions can lead to incomplete monolayer formation or the formation of undesirable aggregates.
Question: What are the best practices for handling triethoxy(3-iodopropyl)silane to minimize degradation?
Answer: To ensure the longevity and reactivity of your triethoxy(3-iodopropyl)silane, adhere to the following handling procedures:
-
Inert Atmosphere: Always handle the silane under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents to prepare your silane solutions.
-
Minimize Air Exposure: Once opened, minimize the time the bottle is exposed to the air. Consider using a syringe technique to extract the required amount of silane.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4] Handle the chemical in a well-ventilated area or under a chemical fume hood.[4][5]
Question: How should I properly store triethoxy(3-iodopropyl)silane?
Answer: Proper storage is critical to prevent degradation. Follow these guidelines:
-
Temperature: Store the container tightly closed in a cool, dry, and well-ventilated place.[4][5][6] The recommended storage temperature is 2-8°C.[1]
-
Protection from Light: The product should be protected from light.[1]
-
Inert Atmosphere: For long-term storage after opening, consider storing the container under an inert atmosphere.
-
Moisture Prevention: Ensure the container cap is tightly sealed to prevent moisture ingress.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | To slow down potential degradation reactions.[1] |
| Moisture Level | Anhydrous conditions | Prevents hydrolysis of the triethoxysilyl groups.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture.[6] |
Experimental Protocols
Protocol: General Procedure for Surface Functionalization with Triethoxy(3-iodopropyl)silane
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an appropriate cleaning procedure to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and then with an anhydrous solvent (e.g., ethanol or toluene).
-
Dry the substrate completely in an oven and allow it to cool to room temperature in a desiccator or under an inert atmosphere.
-
-
Silane Solution Preparation:
-
Under an inert atmosphere, prepare a dilute solution (typically 1-5% v/v) of triethoxy(3-iodopropyl)silane in an anhydrous solvent (e.g., toluene or ethanol).
-
-
Surface Functionalization:
-
Immerse the cleaned, dry substrate in the silane solution.
-
Allow the reaction to proceed for a specified time (this can range from a few minutes to several hours, depending on the desired surface coverage and the specific protocol).
-
After the reaction, remove the substrate from the solution and rinse it with the anhydrous solvent to remove any unbound silane.
-
Cure the functionalized substrate by baking it in an oven (the temperature and time will depend on the substrate and specific application).
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for failed surface functionalization experiments.
References
Technical Support Center: Purification of Unreacted Triethoxy(3-iodopropyl)silane
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of unreacted triethoxy(3-iodopropyl)silane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing excess triethoxy(3-iodopropyl)silane?
A1: Common impurities depend on the specific reaction, but typically include:
-
Unreacted starting materials: Such as amines, thiols, or other nucleophiles that were intended to react with the silane.
-
Reaction byproducts: Salts (e.g., sodium chloride if synthesized via Finkelstein reaction from 3-chloropropyltriethoxysilane), and products of side reactions.[1]
-
Hydrolysis and condensation products: Triethoxy(3-iodopropyl)silane is sensitive to moisture and can hydrolyze to form silanols. These silanols can then self-condense to form siloxane oligomers or polymers.[1][2][3]
-
Solvents used in the reaction.
Q2: What are the main challenges in purifying unreacted triethoxy(3-iodopropyl)silane?
A2: The primary challenges include:
-
High Boiling Point: The atmospheric boiling point is high (257.8 ± 23.0 °C), necessitating vacuum distillation to prevent thermal decomposition.
-
Hydrolytic Instability: The ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanols and subsequent condensation products.[1][2][3] This can be particularly problematic during aqueous workups.
-
Light Sensitivity: While not extensively documented for this specific compound, iodinated organic compounds can be sensitive to light, potentially leading to degradation. It is good practice to protect the compound from light during purification and storage.[4][5][6][7]
Q3: Which purification method is most suitable for removing unreacted triethoxy(3-iodopropyl)silane?
A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Vacuum Distillation is effective for separating the silane from non-volatile impurities like salts and high molecular weight polymers.
-
Column Chromatography is suitable for separating the silane from other organic compounds with different polarities, such as unreacted starting materials or side products.
-
Liquid-Liquid Extraction can be used as a preliminary purification step to remove water-soluble impurities.
Troubleshooting Guides
Vacuum Distillation
Issue: Bumping or violent boiling of the liquid during distillation.
-
Cause: This is common in vacuum distillation, especially if residual volatile solvents are present. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[8]
-
Solution:
-
Ensure all low-boiling solvents are removed by rotary evaporation before distillation.
-
Use a magnetic stir bar and a stir plate to ensure smooth boiling.[8]
-
Employ a Claisen adapter to prevent any bumped liquid from contaminating the distillate.[9]
-
Begin the vacuum before heating to gently remove any remaining volatile components.[8][10]
-
Issue: The desired silane is not distilling over at the expected temperature.
-
Cause: The vacuum may not be sufficient, or there might be a leak in the system. All joints must be properly sealed.[8]
-
Solution:
-
Check all glassware for cracks or defects before setting up the apparatus.
-
Ensure all ground glass joints are properly greased and sealed.
-
Verify the vacuum pump is functioning correctly and that the vacuum tubing is thick-walled and not collapsed.
-
Use a manometer to accurately measure the pressure of the system to predict the boiling point.
-
Issue: The product darkens or decomposes in the distillation flask.
-
Cause: The distillation temperature may be too high, leading to thermal decomposition.
-
Solution:
-
Improve the vacuum to lower the boiling point of the silane.
-
Heat the distillation flask gradually and evenly using a heating mantle.
-
Minimize the residence time of the silane at high temperatures.
-
Column Chromatography
Issue: The silane elutes with impurities.
-
Cause: The chosen mobile phase may not have the optimal polarity to achieve good separation.
-
Solution:
-
Method Development: Perform thin-layer chromatography (TLC) with different solvent systems to determine the best mobile phase for separation.
-
Solvent Gradient: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This will help to first elute the non-polar compounds, followed by your slightly more polar silane, leaving the more polar impurities on the column.
-
Stationary Phase: Standard silica gel is commonly used for normal-phase chromatography of organosilanes.[11]
-
Issue: Streaking or tailing of the compound on the column.
-
Cause: This can be due to interactions between the silane and the acidic silanol groups on the silica gel surface. It can also be caused by partial hydrolysis of the silane on the column.
-
Solution:
-
Deactivate Silica: Add a small amount of a non-polar, aprotic base like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use Anhydrous Solvents: Ensure that the solvents used for the mobile phase are dry to prevent hydrolysis of the silane on the column.
-
Liquid-Liquid Extraction
Issue: Formation of an emulsion at the interface of the two liquid layers.
-
Cause: Vigorous shaking can lead to the formation of stable emulsions, especially if surfactants or finely divided solids are present.
-
Solution:
-
Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Allow the mixture to stand for a longer period.
-
Issue: The silane appears to be lost or has a low recovery after extraction.
-
Cause: The silane may have some solubility in the aqueous phase, or it may have hydrolyzed during the extraction process.
-
Solution:
-
Minimize Water Contact: Perform the extraction quickly and at a low temperature to reduce the risk of hydrolysis.
-
Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: The stability of some silanes is pH-dependent.[2] If possible, perform the extraction at a neutral pH.
-
Quantitative Data Summary
| Purification Method | Purity Achieved | Typical Yield | Key Considerations |
| Vacuum Distillation | >98% | 70-90% | Effective for removing non-volatile impurities. Requires careful control of temperature and pressure to prevent decomposition. |
| Column Chromatography | >99% | 60-85% | Good for separating from organic impurities of different polarities. Risk of hydrolysis on the stationary phase. |
| Liquid-Liquid Extraction | Variable | >90% (as a workup step) | Primarily for removing water-soluble impurities. Risk of hydrolysis and emulsion formation. |
Note: The purity and yield values are estimates for a well-optimized process and can vary significantly depending on the initial purity of the crude mixture and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating triethoxy(3-iodopropyl)silane from non-volatile impurities.
Materials:
-
Crude triethoxy(3-iodopropyl)silane
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a cold trap
-
Vacuum grease
Procedure:
-
Preparation:
-
Ensure all glassware is dry and free of cracks.
-
Add the crude triethoxy(3-iodopropyl)silane and a magnetic stir bar to the round-bottom flask.
-
Lightly grease all ground-glass joints.
-
Assemble the distillation apparatus, including a cold trap before the vacuum pump.[10]
-
-
Distillation:
-
Start the magnetic stirrer.
-
Slowly apply the vacuum. A pressure of 1-5 mmHg is typically suitable.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., ~79-80°C at 2 mmHg).[12]
-
Collect any lower-boiling forerun in a separate flask.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating triethoxy(3-iodopropyl)silane from organic impurities with different polarities.
Materials:
-
Crude triethoxy(3-iodopropyl)silane
-
Silica gel (60 Å, 40-63 µm particle size)
-
Chromatography column
-
Anhydrous hexane
-
Anhydrous ethyl acetate
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude silane in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, etc.).
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified triethoxy(3-iodopropyl)silane.
-
Visualizations
Caption: General workflows for purification by vacuum distillation and column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. 14867-28-8 CAS MSDS (3-IODOPROPYLTRIMETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Characterization of Triethoxy(3-iodopropyl)silane Modified Surfaces by XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface characterization of triethoxy(3-iodopropyl)silane with other commonly used silane alternatives. The focus is on two primary analytical techniques: X-ray Photoelectron Spectroscopy (XPS) for chemical analysis and Atomic Force Microscopy (AFM) for morphological analysis. This document summarizes key experimental data, provides detailed experimental protocols, and includes visual diagrams to elucidate workflows and molecular interactions.
Introduction to Surface Modification with Silanes
Surface modification using organosilanes is a fundamental technique for tailoring the interfacial properties of various substrates, including silicon wafers, glass, and metal oxides. This process is critical in a wide range of applications, from biocompatible coatings and biosensors to chromatography and microelectronics. Triethoxy(3-iodopropyl)silane is a valuable bifunctional molecule for such modifications. Its triethoxy-silyl group forms a stable siloxane bond with hydroxylated surfaces, while the terminal iodo group provides a reactive site for the subsequent covalent attachment of biomolecules, nanoparticles, or other organic moieties through nucleophilic substitution.
The success of surface modification hinges on the ability to thoroughly characterize the resulting molecular layer. XPS and AFM are powerful techniques that provide complementary information about the chemical composition and topography of the modified surface.
Comparative Analysis of Silane-Modified Surfaces
This section compares the XPS and AFM characterization of surfaces modified with triethoxy(3-iodopropyl)silane against common alternatives such as aminopropyl-functionalized silanes (e.g., (3-Aminopropyl)triethoxysilane, APTES) and alkyl-functionalized silanes (e.g., Octadecyltrichlorosilane, OTS).
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
Table 1: Comparative XPS Data for Various Silane-Modified Surfaces
| Silane Modifier | Substrate | C 1s (eV) | O 1s (eV) | Si 2p (eV) | N 1s (eV) | I 3d (eV) | Other Elements (eV) | Atomic Concentration (%) |
| Triethoxy(3-iodopropyl)silane | Silicon Wafer | ~285.0 (C-C, C-H)~286.5 (C-O, C-I) | ~532.5 (Si-O-Si)~533.5 (C-O) | ~102.0 (O-Si-C)~103.5 (Si-O-Si) | - | ~619.5 (I 3d₅/₂)~631.0 (I 3d₃/₂) | - | C: ~40-50O: ~30-40Si: ~10-20I: ~1-5 |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | ~285.0 (C-C, C-H)~286.5 (C-N, C-O) | ~532.5 (Si-O-Si)~533.5 (C-O) | ~102.0 (O-Si-C)~103.5 (Si-O-Si) | ~400.0 (C-NH₂) | - | - | C: ~35-45O: ~30-40Si: ~15-25N: ~5-10 |
| Octadecyltrichlorosilane (OTS) | Mica | ~285.0 (C-C, C-H) | ~532.5 (Si-O-Substrate) | ~103.0 (Si-O) | - | - | Cl 2p: ~200 (trace) | C: ~60-70O: ~20-30Si: ~5-15 |
Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
The XPS data reveals key differences between the silane layers. The presence of the I 3d peaks is a clear indicator of successful modification with triethoxy(3-iodopropyl)silane. For APTES, the N 1s peak confirms the presence of the amine functionality. The high carbon content in OTS-modified surfaces is consistent with its long alkyl chain.
Atomic Force Microscopy (AFM) Analysis
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces. It is used to assess surface roughness, morphology, and the formation of molecular domains.
Table 2: Comparative AFM Data for Various Silane-Modified Surfaces
| Silane Modifier | Substrate | Surface Morphology | Roughness (Rq) | Feature Height |
| Unmodified | Silicon Wafer | Atomically smooth with native oxide layer | < 0.2 nm | - |
| Triethoxy(3-iodopropyl)silane | Silicon Wafer | Homogeneous monolayer with occasional small aggregates | 0.2 - 0.5 nm | ~0.8 - 1.2 nm |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Often forms aggregates or island-like structures due to polymerization | 0.5 - 2.0 nm | Varies (islands can be several nm high) |
| Octadecyltrichlorosilane (OTS) | Mica | Forms well-ordered, condensed domains ("islands") surrounded by a less-ordered phase[1] | 0.3 - 1.0 nm | ~2.5 nm (monolayer height) |
AFM analysis highlights the differences in the self-assembly behavior of these silanes. While triethoxy(3-iodopropyl)silane tends to form a relatively uniform layer, APTES is known for its tendency to polymerize, leading to a rougher surface with distinct island-like features.[2] OTS forms well-defined domains, a characteristic of its self-assembled monolayer (SAM) nature.[1] Silanization, in general, can lead to a smoother surface by filling in nanoscale roughness.[3][4]
Experimental Protocols
Surface Modification with Triethoxy(3-iodopropyl)silane
This protocol describes a typical procedure for modifying a silicon wafer surface.
Caption: Workflow for surface modification with triethoxy(3-iodopropyl)silane.
Detailed Steps:
-
Substrate Cleaning: Immerse the silicon wafer in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized (DI) water and dry it under a stream of nitrogen gas.
-
Surface Activation: Treat the substrate with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface, which are essential for the silanization reaction.
-
Silanization:
-
Prepare a 1% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.
-
Immerse the activated substrate in the silane solution for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the presence of ambient moisture.
-
Rinse the substrate sequentially with toluene and ethanol to remove any physisorbed silane molecules.
-
Dry the substrate again under a stream of nitrogen.
-
-
Curing: Heat the modified substrate in an oven at 110°C for 30 minutes to promote the formation of covalent siloxane bonds.
XPS Data Acquisition and Analysis
Caption: Experimental workflow for XPS analysis of modified surfaces.
Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Chamber Pressure: < 1 x 10⁻⁹ mbar.
-
Survey Scan: Pass energy of 160 eV, step size of 1 eV.
-
High-Resolution Scans (C 1s, O 1s, Si 2p, I 3d): Pass energy of 20 eV, step size of 0.1 eV.
-
Charge Neutralization: A low-energy electron flood gun may be used to compensate for surface charging.
-
Data Analysis: Spectra are typically charge-referenced to the adventitious C 1s peak at 285.0 eV. Peak fitting is performed using a combination of Gaussian and Lorentzian functions after Shirley background subtraction.
AFM Imaging
Caption: Workflow for AFM imaging of modified surfaces.
Parameters:
-
Mode: Tapping mode (or non-contact mode) is preferred for imaging soft molecular layers to minimize sample damage.
-
Cantilever: A silicon nitride cantilever with a sharp tip (nominal radius < 10 nm) is suitable.
-
Scan Size: Initially, larger scan sizes (e.g., 5x5 µm) are used to get an overview of the surface, followed by smaller scans (e.g., 1x1 µm) for high-resolution imaging.
-
Scan Rate: Typically 0.5-1 Hz.
-
Image Analysis: The raw AFM data is processed to remove tilt and bow (flattening). The root-mean-square (Rq) roughness is calculated from the height data. Cross-sectional profiles are used to measure the height of specific features.
Conclusion
The characterization of triethoxy(3-iodopropyl)silane modified surfaces by XPS and AFM provides critical insights into the chemical composition and morphology of the functionalized layer. When compared to other silanes, it offers a balance of forming a relatively uniform monolayer with the significant advantage of a reactive terminal iodide for further chemical modifications. The quantitative data and protocols presented in this guide serve as a valuable resource for researchers and professionals in designing and verifying surface modification strategies for a multitude of applications in drug development and materials science.
References
comparing the efficiency of triethoxy(3-iodopropyl)silane with other silane coupling agents
For researchers, scientists, and professionals in drug development, the choice of a silane coupling agent is critical for the successful functionalization of surfaces, particularly in the fabrication of drug delivery systems, biosensors, and advanced materials. This guide provides a comparative perspective on the efficiency of triethoxy(3-iodopropyl)silane against other common silane coupling agents. While direct, head-to-head quantitative comparisons in published literature are limited, a robust understanding of its chemical properties allows for a strong theoretical and practical comparison.
Triethoxy(3-iodopropyl)silane is an organofunctional silane that acts as a molecular bridge between inorganic substrates and organic molecules.[1] Its dual-functionality resides in the triethoxysilyl group, which can form covalent bonds with surfaces rich in hydroxyl groups (like silica and metal oxides), and the iodopropyl group, which provides a reactive site for the attachment of a wide range of organic functionalities.[1]
Theoretical Comparison of Reactivity
The primary difference between triethoxy(3-iodopropyl)silane and other silane coupling agents lies in the reactivity of its functional group. The iodopropyl group is a key feature, as the iodine atom is an excellent leaving group in nucleophilic substitution (SN2) reactions.[1] This inherent chemical property suggests that triethoxy(3-iodopropyl)silane can offer distinct advantages in terms of reaction kinetics and efficiency when compared to other silanes such as those with chloro, amino, or epoxy functionalities.
For instance, in the context of attaching therapeutic molecules or targeting ligands, the carbon-iodine bond is more readily cleaved by a nucleophile (e.g., an amine or thiol group on a biomolecule) than a carbon-chlorine bond. This higher reactivity can lead to faster and more complete surface functionalization, potentially under milder reaction conditions.[1]
In comparison to aminopropylsilanes, such as (3-aminopropyl)triethoxysilane (APTES), which are widely used for surface modification, triethoxy(3-iodopropyl)silane offers a different reactive pathway.[2] While APTES provides a nucleophilic amine for subsequent reactions, the iodopropyl silane presents an electrophilic site. This can be advantageous when working with nucleophilic biomolecules, as it allows for a direct coupling reaction without the need for activation of the surface-bound amine.
Epoxysilanes, like (3-glycidoxypropyl)trimethoxysilane (GPTMS), offer another common route for surface functionalization through ring-opening reactions of the epoxide group.[3] While effective, these reactions can sometimes require specific pH conditions or catalysts and may proceed at a slower rate compared to the nucleophilic substitution of an alkyl iodide.[4]
Performance Considerations
The efficiency of a silane coupling agent can be evaluated based on several parameters, including the rate of hydrolysis and condensation, the stability of the formed siloxane layer, and the reactivity of the functional group. The hydrolysis of the alkoxy groups (ethoxy in this case) to form silanols is a critical first step for bonding to the substrate.[5][6] The rate of this hydrolysis is influenced by factors such as pH and the nature of the alkoxy group, with methoxy groups generally hydrolyzing faster than ethoxy groups.[5]
Experimental Data Summary
As direct comparative experimental data is scarce, the following table provides a template for the types of quantitative data that should be considered when evaluating the efficiency of triethoxy(3-iodopropyl)silane against other silanes. Researchers are encouraged to perform in-house studies to generate data relevant to their specific applications.
| Silane Coupling Agent | Functional Group | Hydrolysis Rate Constant (k) | Surface Coverage (molecules/nm²) | Bond Strength (MPa) | Reaction Time for 80% Conversion (hours) |
| Triethoxy(3-iodopropyl)silane | -CH₂CH₂CH₂I | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| (3-Aminopropyl)triethoxysilane | -CH₂CH₂CH₂NH₂ | From Literature | From Literature | From Literature | From Literature |
| (3-Glycidoxypropyl)trimethoxysilane | -CH₂CH₂CH₂OCH₂CH(O)CH₂ | From Literature | From Literature | From Literature | From Literature |
| (3-Chloropropyl)triethoxysilane | -CH₂CH₂CH₂Cl | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Experimental Protocols
A generalized protocol for the evaluation and comparison of silane coupling agent efficiency on a silica-based substrate is provided below.
Objective: To compare the surface modification efficiency of different silane coupling agents.
Materials:
-
Silica substrates (e.g., silicon wafers with a native oxide layer, silica nanoparticles).
-
Silane coupling agents: Triethoxy(3-iodopropyl)silane, (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidoxypropyl)trimethoxysilane (GPTMS).
-
Anhydrous toluene or ethanol.
-
Acetic acid (for pH adjustment).
-
Deionized water.
-
A fluorescently labeled molecule with a functional group reactive towards the silane's terminal group (e.g., an amine-containing dye for the iodopropyl and epoxy silanes, an NHS-ester dye for the aminosilane).
Procedure:
-
Substrate Preparation: Clean the silica substrates by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by activation of surface hydroxyl groups using a piranha solution or oxygen plasma treatment.
-
Silanization:
-
Prepare a 1-2% (v/v) solution of each silane coupling agent in anhydrous toluene or 95% ethanol/5% water.
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Immerse the cleaned and activated substrates in the silane solutions for a specified time (e.g., 2 hours) at room temperature or elevated temperature (e.g., 60°C).
-
After immersion, rinse the substrates thoroughly with the solvent to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking of the silane layer.
-
-
Functionalization with a Reporter Molecule:
-
Prepare a solution of the fluorescently labeled molecule in an appropriate buffer.
-
Immerse the silanized substrates in the dye solution and allow the reaction to proceed for a set time.
-
Rinse the substrates extensively to remove any non-covalently bound dye.
-
-
Characterization and Quantification:
-
Surface Wettability: Measure the water contact angle of the modified surfaces to assess the change in hydrophobicity/hydrophilicity.
-
Surface Chemistry: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the elements from the silane on the surface (e.g., Iodine, Nitrogen, Silicon).
-
Quantification of Surface Coverage: Measure the fluorescence intensity of the bound dye using a fluorescence plate reader or microscope. Create a calibration curve with known concentrations of the dye to quantify the number of attached molecules per unit area.
-
Bond Strength (for composite applications): For evaluations related to adhesion, prepare composite materials with silane-treated fillers and measure mechanical properties such as tensile strength or lap shear strength.[7]
-
Visualizations
Caption: General mechanism of a silane coupling agent.
Caption: Experimental workflow for comparing silane efficiency.
Caption: Logical steps for selecting a silane coupling agent.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. AMINO PROPYL TRIETHOXY SILANE - Ataman Kimya [atamanchemicals.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Surface Analysis of Triethoxy(3-iodopropyl)silane
For researchers, scientists, and drug development professionals working with surface modification, understanding the quantitative characteristics of silane layers is critical for ensuring reproducibility and optimal performance. This guide provides a comparative analysis of triethoxy(3-iodopropyl)silane, a key reagent for introducing reactive iodide groups onto surfaces, against other common silanization agents. The data presented here, supported by detailed experimental protocols, will aid in the selection of the appropriate silane and analytical techniques for specific research and development needs.
Quantitative Comparison of Silane Surface Density
The formation of a uniform and dense silane monolayer is crucial for subsequent surface functionalization. The table below summarizes key quantitative parameters for triethoxy(3-iodopropyl)silane and two common alternative silanes, (3-aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS), on silicon oxide (SiO₂) surfaces. These parameters, including layer thickness, water contact angle, and surface coverage, provide a quantitative basis for comparing the resulting surface modifications.
| Silane | Analytical Technique | Parameter | Value | Substrate |
| Triethoxy(3-iodopropyl)silane | Ellipsometry | Layer Thickness | ~0.47 nm[1] | Silicon Oxide |
| Contact Angle Goniometry | Water Contact Angle | ~80°[1] | Silicon Oxide | |
| (3-aminopropyl)triethoxysilane (APTES) | Ellipsometry | Layer Thickness | ~0.7 - 1.0 nm[2] | Silicon Oxide |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Coverage | ~3 molecules/nm²[3] | Silicon Oxide | |
| Contact Angle Goniometry | Water Contact Angle | 40 - 60°[4] | Silicon Oxide | |
| Octadecyltrichlorosilane (OTS) | Ellipsometry | Layer Thickness | ~2.3 - 2.6 nm[5][6] | Silicon Oxide |
| Contact Angle Goniometry | Water Contact Angle | ~102 - 110°[5] | Silicon Oxide |
Note: Direct quantitative data for triethoxy(3-iodopropyl)silane is limited. The presented values are based on data for the structurally similar propyl-triethoxysilane (PTS), as the bulky iodine atom is expected to result in a similarly disordered monolayer[1].
Experimental Protocols
Accurate and reproducible quantification of silane surface density relies on standardized experimental procedures. Below are detailed protocols for the key analytical techniques used to characterize silane monolayers.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for Analyzing Silane Layers:
-
Sample Preparation: The silanized substrate is carefully mounted on a sample holder using double-sided, vacuum-compatible tape. Ensure the surface to be analyzed is facing the X-ray source and analyzer.
-
Introduction to Vacuum: The sample is introduced into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
Survey Scan: A wide energy range survey scan is performed to identify all elements present on the surface. This confirms the presence of silicon, oxygen, carbon, and, in the case of triethoxy(3-iodopropyl)silane, iodine, or nitrogen for APTES.
-
High-Resolution Scans: High-resolution scans are acquired for the specific elements of interest (e.g., Si 2p, C 1s, O 1s, I 3d, or N 1s).
-
Data Analysis:
-
The elemental peaks are identified and their binding energies are corrected using a reference peak (typically the C 1s peak at 284.8 eV).
-
The peaks are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine their area.
-
The atomic concentrations are calculated from the peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
The surface coverage (in molecules per unit area) can be estimated from the atomic concentrations of the unique elements in the silane (e.g., I or N) and the known stoichiometry of the molecule.
-
Ellipsometry
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and refractive index of thin films on the surface.
Protocol for Measuring Silane Layer Thickness:
-
Substrate Characterization: The thickness of the native oxide layer (e.g., SiO₂) on the bare substrate is measured before silanization. This serves as a baseline.
-
Silanization: The substrate is treated with the silane solution according to the desired protocol.
-
Post-Silanization Measurement: The silanized substrate is measured again using the ellipsometer.
-
Modeling:
-
A multi-layer optical model is constructed, typically consisting of the bulk substrate (e.g., Si), the native oxide layer (e.g., SiO₂), and the silane layer.
-
The known optical constants (refractive index and extinction coefficient) of the substrate and the oxide layer are used in the model.
-
The thickness of the silane layer is determined by fitting the experimental data to the model, allowing the thickness parameter of the silane layer to vary until the best fit is achieved. A refractive index of ~1.45 is often assumed for silane layers[5].
-
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface. The contact angle is a measure of the wettability of the surface, which is directly related to the surface energy and the chemical nature of the outermost layer.
Protocol for Measuring Water Contact Angle:
-
Sample Placement: The silanized substrate is placed on the sample stage of the goniometer.
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface using a syringe.
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.
-
Angle Measurement: Software is used to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Multiple Measurements: Measurements are taken at several different locations on the surface to ensure statistical relevance and assess the homogeneity of the silane layer. Both advancing and receding contact angles can be measured to probe for surface heterogeneity and hysteresis.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of a silane-modified surface.
Caption: Experimental workflow for silane surface density analysis.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. lehigh.edu [lehigh.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
assessing the long-term stability of triethoxy(3-iodopropyl)silane coatings
An Objective Guide to the Long-Term Stability of Triethoxy(3-iodopropyl)silane Coatings
Introduction
Triethoxy(3-iodopropyl)silane is an organofunctional silane coupling agent widely utilized in materials science, nanotechnology, and biomedical applications. Its bifunctional nature, featuring hydrolyzable ethoxy groups and a reactive iodopropyl group, enables it to form a durable molecular bridge between inorganic substrates and organic polymers.[1] This enhances adhesion, improves mechanical properties, and imparts new functionalities to surfaces. For researchers, scientists, and drug development professionals, understanding the long-term stability of these coatings is paramount to ensuring the reliability and performance of functionalized materials, sensors, and drug delivery systems.[1]
This guide provides a comparative assessment of the long-term stability of triethoxy(3-iodopropyl)silane coatings, supported by experimental data and protocols.
Mechanism of Coating Formation and Degradation
The formation of a stable silane coating is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (Si-OR) react with water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[2][3]
-
Condensation: The silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network. Simultaneously, they react with hydroxyl groups on the substrate surface (e.g., metal oxides, glass) to form covalent M-O-Si bonds (where M is the substrate atom), anchoring the film to the surface.[2][4]
The long-term stability of the coating is primarily threatened by the reversal of this process—hydrolysis of the siloxane and M-O-Si bonds, particularly in aqueous or humid environments.[5][6]
The primary degradation pathway involves the gradual penetration of water molecules into the coating, which can attack and hydrolyze the Si-O-Si and Si-O-substrate bonds.[6] This process is significantly accelerated in acidic (pH < 3) and especially basic (pH > 8) conditions.[5]
Comparative Performance Data
The stability of silane coatings is highly dependent on their chemical structure and the environment. While specific long-term data for triethoxy(3-iodopropyl)silane is not extensively published in comparative studies, data from analogous silanes provides valuable insights.
Table 1: Hydrolytic Stability of Various Silane Coatings
This table summarizes the change in water contact angle (a measure of coating integrity) for different silane coatings after prolonged immersion in various aqueous media. A significant drop in contact angle indicates coating degradation.
| Silane Type | Substrate | Immersion Medium | Duration | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| n-decyltriethoxysilane | Glass | 6M HCl | 60 days | 102 ± 1 | 88 ± 1 | [5] |
| 1,2-bis(trimethoxysilyl)decane (Dipodal) | Glass | 6M HCl | 60 days | 104 ± 1 | 102 ± 2 | [5] |
| Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | Deionized Water | ~30 days | ~105 | ~75 | [6] |
| 20% Silane in Epoxy | Aluminum | pH 2 Oxalic Acid | 7 days | N/A | N/A (Corrosion Rate: 284 µm/yr) | [7] |
| 20% Silane in Epoxy | Aluminum | pH 11 Oxalic Acid | 7 days | N/A | N/A (Corrosion Rate: >1200 µm/yr) | [7] |
Data synthesized from multiple sources. Conditions may vary between studies.
Analysis: The data suggests that dipodal silanes, which can form more bonds with the surface, exhibit significantly enhanced hydrolytic stability compared to conventional monosilanes like n-decyltriethoxysilane.[5] The stability of all silane coatings is compromised in aggressive pH environments, with basic conditions being particularly deleterious.[5][7]
Table 2: Adhesion Strength of Silane vs. Alternative Coatings
This table compares the bonding strength of different surface treatments on titanium substrates for adhesion to carbon fiber reinforced polymer (CFRP).
| Surface Treatment on Titanium | Average Shear Strength (MPa) | Improvement vs. Anodized | Failure Mode | Reference |
| Anodizing Only | 15.74 | - | Adhesive Debonding | [8] |
| Anodizing + Silane KH-560 | 12.72 | -19.2% | Adhesive Debonding | [8] |
| Anodizing + Silane KH-550 | ~11 | ~-30% | Adhesive Debonding | [8] |
| Anodizing + Resin Pre-coating | 20.73 | +31.7% | Cohesive / Fiber-Tearing | [8][9] |
Analysis: In this specific application, a resin pre-coating provided significantly better adhesion and a more desirable failure mode than several common silane coupling agents.[8][9] This highlights that for applications where adhesion is the primary concern, other coating types may offer superior performance.
Experimental Protocols for Stability Assessment
Assessing the long-term stability of silane coatings requires a multi-faceted approach.
Static Immersion Test
-
Objective: To evaluate hydrolytic stability in various aqueous environments.
-
Protocol:
-
Prepare coated substrates according to a standardized procedure.
-
Measure baseline properties (e.g., water contact angle).
-
Immerse triplicate samples in sealed containers with the test solution (e.g., deionized water, 3.5% NaCl, 6M HCl, 1M NH₄OH).[5][7]
-
Store at a constant temperature (e.g., room temperature or elevated).
-
Periodically remove samples, rinse with deionized water, dry with inert gas, and re-measure properties.
-
Monitor for changes in contact angle, visual appearance (corrosion, delamination), and surface chemistry (XPS).[5][6]
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To assess the barrier properties and corrosion protection of the coating on a conductive substrate.
-
Protocol:
-
Place the coated substrate in an electrochemical cell with a three-electrode setup (working electrode: sample, reference electrode, counter electrode).
-
Fill the cell with an electrolyte (e.g., 3.5% NaCl solution).
-
Apply a small amplitude AC voltage over a range of frequencies and measure the impedance response.
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Higher Rct values indicate better protection.[2]
-
Measurements can be taken over time during continuous immersion to monitor coating degradation.
-
Thermal Stability Analysis
-
Objective: To determine the temperature at which the coating begins to degrade.
-
Protocol:
-
Scrape or delaminate a small amount of the coating material, or use a coated substrate.
-
Place the sample in a Thermogravimetric Analyzer (TGA).
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for thermal stability, air for oxidative stability).
-
The TGA records the mass of the sample as a function of temperature. A sharp decrease in mass indicates decomposition.[10][11]
-
Conclusion
The long-term stability of triethoxy(3-iodopropyl)silane coatings is critically dependent on the formation of a dense, highly cross-linked polysiloxane network that is well-covalently bonded to the substrate. The primary vulnerability of these coatings is hydrolysis of siloxane bonds, a process accelerated by high humidity and extreme pH conditions. While providing a versatile platform for surface functionalization due to the reactive iodopropyl group, its stability may be less than that of more complex structures like dipodal silanes in harsh aqueous environments.[1][5] For applications demanding maximum adhesion or corrosion resistance, composite systems such as silane-doped epoxy or alternative surface treatments may offer superior performance.[7][8] Rigorous experimental evaluation using immersion testing, contact angle measurements, and electrochemical methods is essential to validate the long-term performance of these coatings for any specific application.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. iris.unitn.it [iris.unitn.it]
- 3. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. staging.gelest.com [staging.gelest.com]
- 6. mdpi.com [mdpi.com]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Solution-Phase vs. Vapor-Phase Deposition of Triethoxy(3-iodopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the tailored modification of substrates for a vast array of applications, from biocompatible coatings to advanced sensor technologies. Triethoxy(3-iodopropyl)silane is a particularly versatile coupling agent, prized for its reactive iodopropyl group that serves as a gateway for further chemical modifications.[1] The efficacy of this silane, however, is critically dependent on the method of its deposition. This guide provides an objective comparison of the two primary deposition techniques: solution-phase and vapor-phase deposition, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Solution-Phase vs. Vapor-Phase Deposition
| Feature | Solution-Phase Deposition | Vapor-Phase Deposition |
| Film Uniformity | Can be variable, prone to multilayer formation and agglomeration[2] | Generally produces highly uniform monolayers[3][4][5] |
| Process Control | More challenging due to solvent effects and solution stability[6] | Highly controllable and reproducible[6] |
| Sensitivity to Environment | Sensitive to trace amounts of water in solvent, which can cause polymerization[2] | Less sensitive to atmospheric conditions, often performed in a controlled environment[4] |
| Film Thickness | Variable, can range from sub-monolayer to thick multilayers | Typically results in monolayer or sub-monolayer films (~4-5 Å)[3] |
| Surface Roughness | Can be higher due to particle deposition | Produces extremely smooth films with low surface roughness (~0.2 nm)[3][5] |
| Chemical Consumption | Significantly higher | Dramatically lower, reducing waste and cost[6] |
| Equipment Complexity | Generally simpler, requiring standard laboratory glassware | Requires more specialized equipment, such as a vacuum deposition chamber |
| Throughput | Can be adapted for batch processing of multiple substrates | Can be optimized for high-throughput applications |
Performance Data: A Comparative Analysis
The following table summarizes typical quantitative data obtained for aminosilane films, which serve as a close proxy for the expected performance of triethoxy(3-iodopropyl)silane deposition.
| Parameter | Solution-Phase Deposition (Aqueous APTES) | Vapor-Phase Deposition (APTES) | Reference |
| Film Thickness (Å) | ~ monolayer | 4.2 ± 0.3 | [3] |
| Water Contact Angle (°) | ~40 | 40 ± 1 | [3] |
| Surface Roughness (nm, RMS) | 0.2 | 0.2 | [3] |
| Stability in Water | Significant desorption over 21 hours | Significant desorption over 21 hours | [3] |
Note: The data presented is for 3-aminopropyl triethoxysilane (APTES) as a representative organosilane. While the specific values for triethoxy(3-iodopropyl)silane may vary slightly, the general trends and comparisons between the two deposition methods are expected to be highly similar.
Experimental Workflows
To achieve reproducible and high-quality silane layers, adherence to well-defined experimental protocols is crucial. The following sections detail representative methodologies for both solution-phase and vapor-phase deposition of triethoxy(3-iodopropyl)silane.
Logical Flow of Deposition Processes
Caption: Comparative workflow of solution-phase and vapor-phase deposition.
Solution-Phase Deposition Protocol
This protocol is adapted from methodologies used for silanization of glass beads and can be applied to other oxide surfaces.[7]
1. Substrate Preparation:
- Clean the substrate (e.g., glass slides, silicon wafers) by sonicating in a series of solvents such as acetone, ethanol, and deionized water.
- To ensure a high density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Thoroughly rinse the substrate with deionized water and dry under a stream of nitrogen, followed by heating at 120°C for 30 minutes to remove residual water.[7]
2. Silanization:
- Prepare a 2% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.[7] The use of a dry solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.[2]
- Immerse the cleaned and dried substrates in the silane solution.
- Incubate the submerged substrates overnight (approximately 16 hours) at 70°C. The container should be sealed to prevent the entry of atmospheric moisture.[7]
3. Post-Deposition Treatment:
- Remove the substrates from the silane solution and wash them thoroughly with acetone (four times with 100 mL for a batch of beads) to remove any physisorbed silane molecules.[7]
- Dry the functionalized substrates by heating at 120°C for 30 minutes.[7]
Vapor-Phase Deposition Protocol
Vapor-phase deposition is often preferred for its ability to produce highly uniform monolayer films.[4][6]
1. Substrate Preparation:
- Follow the same rigorous cleaning and hydroxylation procedure as for the solution-phase deposition to ensure a reactive surface.
- Crucially, ensure the substrate is completely dehydrated immediately before being placed in the deposition chamber.[6]
2. Silanization:
- Place the cleaned substrates in a vacuum deposition chamber. A small, open container with a few drops of triethoxy(3-iodopropyl)silane is placed in the chamber as well, ensuring it is not in direct contact with the substrates.
- Evacuate the chamber to a low base pressure to remove air and atmospheric water.
- Heat the substrates and the silane source to a controlled temperature (e.g., 100-150°C). The temperature will influence the rate of deposition and the final surface coverage.[2]
- Allow the deposition to proceed for a set amount of time. The duration can be optimized to achieve the desired surface coverage, often monitored in-situ with techniques like quartz crystal microbalance.[2]
3. Post-Deposition Treatment:
- After the deposition period, stop the heating and allow the chamber to cool.
- Purge the chamber with an inert gas (e.g., nitrogen or argon) before bringing it back to atmospheric pressure.
- The substrates can be used directly or may be briefly rinsed with a solvent like acetone to remove any loosely bound molecules.
Mechanism of Silane Deposition
The underlying chemistry for both deposition methods involves the hydrolysis of the ethoxy groups on the silane, followed by condensation with surface hydroxyl groups and adjacent silane molecules.
Caption: Key chemical steps in the silanization process.
In solution-phase deposition , hydrolysis is often initiated by trace amounts of water in the solvent. If the water concentration is too high, extensive self-polymerization can occur in the solution, leading to the deposition of aggregates and a non-uniform film.[2]
In vapor-phase deposition , the hydrolysis is typically driven by the thin layer of adsorbed water on the substrate surface. This localized reaction at the surface favors the formation of a uniform monolayer and minimizes self-polymerization in the gas phase.[4]
Conclusion and Recommendations
The choice between solution-phase and vapor-phase deposition of triethoxy(3-iodopropyl)silane depends heavily on the specific requirements of the application.
Choose Solution-Phase Deposition for:
-
Simplicity and lower equipment cost.
-
Applications where a perfectly uniform monolayer is not critical.
-
Batch processing of large numbers of substrates where some variability is acceptable.
Choose Vapor-Phase Deposition for:
-
Applications requiring highly uniform, smooth, and reproducible monolayer or sub-monolayer films.[3][4]
-
Enhanced process control and stability.[6]
-
Minimizing chemical waste and cost.[6]
-
Research and development where precise surface modification is paramount.
For most applications in drug development and advanced sensor design, the superior film quality, reproducibility, and control offered by vapor-phase deposition make it the recommended method. While the initial equipment investment is higher, the resulting consistency and reliability of the functionalized surfaces justify the cost for high-value applications.
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 6. yes.tech [yes.tech]
- 7. mdpi.com [mdpi.com]
Verifying Surface Modification with Triethoxy(3-iodopropyl)silane: A Comparative Guide to Contact Angle Goniometry
For Researchers, Scientists, and Drug Development Professionals
The successful modification of surfaces with organosilanes is a critical step in numerous applications, from immobilizing biomolecules for drug discovery to creating specialized coatings in materials science. Verifying the efficacy of this modification is paramount. This guide provides a comprehensive comparison of contact angle goniometry with other common surface analysis techniques for confirming the successful functionalization of a substrate with triethoxy(3-iodopropyl)silane.
Performance Comparison: Contact Angle Goniometry vs. Alternative Techniques
Contact angle goniometry offers a rapid, cost-effective, and quantitative method to assess the change in surface hydrophobicity, a direct indicator of successful silanization. The table below presents a comparative overview of this technique against other established methods.
| Technique | Principle | Information Provided | Throughput | Cost | Key Advantages | Key Limitations |
| Contact Angle Goniometry | Measures the angle a liquid droplet forms with a solid surface. | Surface wettability (hydrophobicity/hydrophilicity), surface free energy. | High | Low | Simple, fast, non-destructive, provides a direct measure of surface energy change. | Indirectly infers chemical modification; sensitive to surface roughness and contamination. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the surface. | Elemental composition, presence of silicon and iodine, chemical bonding states.[1][2] | Low | High | Provides direct evidence of chemical modification and elemental composition. | Requires high vacuum, can be destructive, provides information only from the top few nanometers. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | Surface morphology, roughness, and the presence of a uniform silane layer.[1] | Medium | Medium | High-resolution imaging of the surface topography, can detect incomplete or aggregated coatings. | Does not provide chemical information, susceptible to artifacts from the scanning tip. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | Thickness of the silane layer with sub-nanometer resolution.[3][4][5] | High | Medium | Highly accurate and precise for measuring thin film thickness, non-destructive. | Requires a reflective and smooth substrate, interpretation can be complex. |
Quantitative Data Summary
| Surface | Water Contact Angle (θ) | Interpretation |
| Unmodified Glass Substrate | 15° - 30° | Hydrophilic |
| Glass Substrate after Triethoxy(3-iodopropyl)silane Modification (Representative) | 70° - 85° | Hydrophobic |
Note: The significant increase in the water contact angle from a hydrophilic to a hydrophobic state is a strong indicator of the successful grafting of the alkylsilane onto the glass surface.
Experimental Protocols
Protocol 1: Surface Modification of Glass Substrates with Triethoxy(3-iodopropyl)silane
This protocol details the steps for the functionalization of glass slides with triethoxy(3-iodopropyl)silane.
Materials:
-
Glass microscope slides
-
Deionized water
-
Ethanol
-
Nitric acid (5 N)
-
Toluene
-
Triethoxy(3-iodopropyl)silane
-
Beakers
-
Coplin jars or slide staining dishes
-
Oven
Procedure:
-
Cleaning:
-
Rinse the glass slides with deionized water and then ethanol.
-
Immerse the slides in 5 N nitric acid overnight in a covered container.
-
Rinse the slides copiously with deionized water to remove any residual acid.[3]
-
-
Hydration:
-
Place the cleaned slides in a beaker of deionized water and boil for 6 hours to ensure a high density of hydroxyl groups on the surface.[3]
-
-
Drying:
-
Remove the slides from the water and allow them to dry completely at room temperature in a dust-free environment.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of triethoxy(3-iodopropyl)silane in toluene in a clean, dry glass container.
-
Immerse the dried glass slides in the silane solution overnight in a sealed container to prevent moisture contamination.[3]
-
-
Rinsing:
-
Remove the slides from the silanization solution and rinse them thoroughly with fresh toluene to remove any unreacted silane.
-
Follow with a rinse in ethanol.[3]
-
-
Curing:
-
Place the rinsed slides in an oven at 80°C for 4 hours to promote the formation of a stable siloxane network on the surface.[3]
-
-
Storage:
-
Store the functionalized slides in a desiccator until use.
-
Protocol 2: Verification of Surface Modification using Contact Angle Goniometry
This protocol describes the measurement of the static water contact angle on the unmodified and modified glass substrates.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
Unmodified (cleaned) glass slide
-
Triethoxy(3-iodopropyl)silane modified glass slide
Procedure:
-
Instrument Setup:
-
Turn on the goniometer and the light source.
-
Level the sample stage.
-
Fill the syringe with high-purity deionized water, ensuring there are no air bubbles.
-
-
Sample Placement:
-
Place the unmodified glass slide on the sample stage.
-
-
Droplet Deposition:
-
Carefully lower the syringe needle close to the substrate surface.
-
Dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
Retract the needle smoothly without disturbing the droplet.
-
-
Image Capture and Analysis:
-
Focus the camera on the droplet profile.
-
Capture a high-resolution image of the droplet.
-
Use the software to define the baseline of the droplet at the liquid-solid interface.
-
The software will then calculate the contact angle between the tangent of the droplet and the baseline.
-
Record the contact angle measurement.
-
-
Repeatability:
-
Repeat the measurement at least three times on different areas of the same slide to ensure reproducibility.
-
Calculate the average contact angle and standard deviation.
-
-
Measurement of Modified Surface:
-
Replace the unmodified slide with the triethoxy(3-iodopropyl)silane modified slide.
-
Repeat steps 3-5 to measure the contact angle on the modified surface.
-
-
Data Comparison:
-
Compare the average contact angle of the unmodified surface with that of the modified surface. A significant increase in the contact angle confirms the successful hydrophobic modification.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between surface properties and characterization techniques.
Caption: Experimental workflow for surface modification and verification.
Caption: Relationship between surface properties and characterization techniques.
References
A Comparative Guide to the Performance of Triethoxy(3-iodopropyl)silane in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter in surface modification and bioconjugation applications. This guide provides a comprehensive comparison of the performance of triethoxy(3-iodopropyl)silane in various solvent systems, supported by experimental data and detailed protocols. We also present a comparative analysis with alternative silane coupling agents to aid in the selection of the most suitable surface modification strategy.
Triethoxy(3-iodopropyl)silane is a versatile organofunctional silane coupling agent widely employed for the functionalization of surfaces. Its triethoxy-silyl group allows for covalent attachment to hydroxyl-rich surfaces such as silica, glass, and metal oxides, while the terminal iodo group serves as a reactive site for subsequent nucleophilic substitution reactions. The efficiency of the surface modification process, including the rate of hydrolysis, condensation, and overall grafting density, is significantly influenced by the solvent system employed.
The Critical Role of Solvents in Silane Chemistry
The performance of triethoxy(3-iodopropyl)silane is intrinsically linked to the solvent's ability to facilitate two key reactions: hydrolysis and condensation.
-
Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OCH2CH3) to form reactive silanol groups (-Si-OH). This reaction is catalyzed by the presence of water.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network on the surface.
The choice of solvent impacts the rate and extent of these reactions, thereby influencing the morphology, stability, and functional activity of the grafted silane layer.
Performance in Different Solvent Systems: A Comparative Analysis
While direct comparative studies on triethoxy(3-iodopropyl)silane across a wide range of solvents are limited, we can infer its performance based on studies of structurally similar silanes, such as (3-chloropropyl)trimethoxysilane, and general principles of silane chemistry. The following table summarizes the expected performance in common solvent systems.
| Solvent System | Hydrolysis Rate | Condensation Rate | Expected Grafting Density | Key Considerations |
| Anhydrous Toluene | Very Slow (relies on trace water) | Slow | Moderate to High | Favors monolayer formation, requires careful control of water content. |
| Anhydrous Ethanol | Slow to Moderate (can undergo alcoholysis) | Moderate | Moderate | Can lead to the formation of ethoxy-silane oligomers in solution. |
| Water/Ethanol Mixtures | Fast | Fast | High | Prone to rapid self-condensation and aggregation in solution, potentially leading to non-uniform multi-layers. |
| Aqueous (acidic pH) | Very Fast | Moderate | Variable | Promotes hydrolysis but can lead to instability of the silane before surface reaction. |
| Aqueous (basic pH) | Fast | Very Fast | Variable | Accelerates both hydrolysis and condensation, increasing the risk of bulk polymerization. |
Note: This table is based on general principles of silane chemistry and data from related silanes. Actual performance may vary depending on specific experimental conditions.
A study on the grafting of (3-chloropropyl)trimethoxysilane onto halloysite nanotubes provides valuable insights into the effect of solvent on grafting efficiency. The results, summarized in the table below, demonstrate that toluene, a non-polar aprotic solvent, yielded the highest degree of grafting, likely by promoting a more controlled reaction at the surface rather than in the solution.[1]
| Solvent | Degree of Grafting (%) |
| Toluene | 24.29 |
| n-Hexane | 15.32 |
| 1,4-Dioxane | 14.30 |
| Tetrahydrofuran | 11.00 |
| Ethanol | 10.75 |
Comparison with Alternative Silane Coupling Agents
The choice of silane coupling agent depends on the specific application and the desired surface functionality. Here, we compare triethoxy(3-iodopropyl)silane with two common alternatives: (3-aminopropyl)triethoxysilane (APTES) and (3-chloropropyl)triethoxysilane (CPTES).
| Feature | Triethoxy(3-iodopropyl)silane | (3-Aminopropyl)triethoxysilane (APTES) | (3-Chloropropyl)triethoxysilane (CPTES) |
| Functional Group | Iodo (-I) | Amino (-NH2) | Chloro (-Cl) |
| Reactivity | Good leaving group for SN2 reactions. | Nucleophilic, can act as a base. | Less reactive leaving group than iodo. |
| Applications | Bioconjugation, attachment of thiols, amines, and other nucleophiles. | Surface priming, immobilization of biomolecules via amide or imine bonds. | Precursor for other functional silanes, alkylation reactions. |
| Advantages | Higher reactivity than chloro-alkanes for nucleophilic substitution. | Commercially available, well-established protocols. | More stable precursor for synthesis. |
| Disadvantages | Can be more expensive and less stable than CPTES. | Can form multilayers, potential for non-specific binding due to basicity. | Lower reactivity for direct nucleophilic substitution compared to the iodo-analogue. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification. Below are representative protocols for the surface modification of a silicon wafer with triethoxy(3-iodopropyl)silane in toluene and a water/ethanol mixture.
Protocol 1: Surface Modification in Anhydrous Toluene
-
Substrate Preparation: Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the wafers under a stream of nitrogen and activate the surface by oxygen plasma treatment for 5 minutes.
-
Silanization Solution Preparation: In a nitrogen-filled glovebox, prepare a 1% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.
-
Grafting Reaction: Immerse the activated silicon wafers in the silanization solution. Seal the container and allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
Washing: Remove the wafers from the solution and wash them sequentially with anhydrous toluene, ethanol, and deionized water to remove any physisorbed silane.
-
Curing: Dry the wafers under a stream of nitrogen and then cure them in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Protocol 2: Surface Modification in Water/Ethanol Mixture
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Silanization Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Add triethoxy(3-iodopropyl)silane to this solution to a final concentration of 2% (v/v). Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis. Stir the solution for 30 minutes to allow for pre-hydrolysis of the silane.
-
Grafting Reaction: Immerse the activated silicon wafers in the pre-hydrolyzed silane solution for 2 hours at room temperature.
-
Washing: Rinse the wafers thoroughly with ethanol to remove unbound silane, followed by a final rinse with deionized water.
-
Curing: Dry the wafers under a stream of nitrogen and cure at 110°C for 30 minutes.
-
Characterization: Characterize the surface using appropriate analytical techniques.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for surface modification with triethoxy(3-iodopropyl)silane.
Signaling Pathway of Surface Functionalization
The underlying chemical transformations involved in the surface functionalization process are depicted in the signaling pathway diagram below.
Conclusion
The choice of solvent system is a paramount consideration for the successful application of triethoxy(3-iodopropyl)silane in surface modification. Anhydrous non-polar solvents like toluene favor the formation of uniform monolayers, which is often desirable for creating well-defined functional surfaces. In contrast, aqueous and alcohol-based systems can lead to higher grafting densities but with an increased risk of forming less-controlled multilayers and solution-phase aggregation. The selection of an appropriate alternative, such as APTES or CPTES, should be guided by the specific requirements of the downstream application, considering factors like reactivity, stability, and cost. The provided protocols and diagrams offer a foundational framework for researchers to develop and optimize their surface functionalization strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Silane, triethoxy(3-iodopropyl)-
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Silane, triethoxy(3-iodopropyl)- are paramount. Adherence to proper protocols not only ensures a secure laboratory environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of Silane, triethoxy(3-iodopropyl)-, aligning with industry best practices.
Essential Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be familiar with the inherent hazards and necessary precautions associated with Silane, triethoxy(3-iodopropyl)-. This substance is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) is mandatory to minimize exposure risks.
| Hazard Classification & Personal Protective Equipment (PPE) | |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][2] |
| Signal Word | Warning[1] |
| Personal Protective Equipment | Hand Protection: Neoprene or nitrile rubber gloves.[3] Eye Protection: Chemical goggles. Contact lenses should not be worn.[3] Skin and Body Protection: Wear suitable protective clothing.[3] Respiratory Protection: Use in a well-ventilated area. If inhalation exposure is possible, respiratory protection equipment is recommended.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from heat, sparks, and open flames.[3] Stable in sealed containers under dry nitrogen.[3] |
| Incompatible Materials | Acids, Alcohols, Lewis acids, Oxidizing agents, Peroxides, Moisture, Water.[3] |
Step-by-Step Disposal Protocol
The disposal of Silane, triethoxy(3-iodopropyl)- must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for Silane, triethoxy(3-iodopropyl)- and any materials contaminated with it (e.g., absorbent pads, gloves, disposable labware).
-
Crucially, do not mix this waste stream with other chemical wastes. [5] Mixing can lead to unforeseen chemical reactions.
2. Container Selection and Labeling:
-
Use a chemically resistant container that can be securely sealed. High-density polyethylene (HDPE) or a container of similar integrity is recommended.
-
The label must clearly identify the contents as "Hazardous Waste: Silane, triethoxy(3-iodopropyl)-" and include the appropriate hazard symbols (e.g., irritant, combustible).
3. Collection and Storage of Waste:
-
Collect the waste in the designated container, ensuring it is not overfilled.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]
4. Final Disposal:
-
All chemical waste must be disposed of through a licensed and approved waste disposal facility.[3]
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
1. Evacuation and Ventilation:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated to disperse any vapors.[3]
2. Control and Containment:
-
Remove all sources of ignition.[3]
-
Use non-sparking tools for cleanup.[3]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or commercial chemical absorbent pads).
3. Cleanup and Decontamination:
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
4. Reporting:
-
Report the spill to the appropriate laboratory safety officer or environmental health and safety department.
Visualizing Procedural Workflows
To further clarify the procedural steps for disposal and spill management, the following diagrams illustrate the logical flow of actions.
References
Personal protective equipment for handling Silane, triethoxy(3-iodopropyl)-
This guide provides critical safety, handling, and disposal information for Silane, triethoxy(3-iodopropyl)-. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical Identification and Properties
Silane, triethoxy(3-iodopropyl)- is an organofunctional silane used as a coupling agent and molecular bridge in materials science, particularly for surface modification and the synthesis of advanced materials.[1] Its dual functionality, with a reactive iodopropyl group and hydrolyzable triethoxy groups, allows it to bond organic polymers to inorganic substrates.[1]
Table 1: Physical and Chemical Properties of Silane, triethoxy(3-iodopropyl)-
| Property | Value | Reference |
| CAS Number | 57483-09-7 | [1][2][3] |
| Molecular Formula | C9H21IO3Si | [1][2][3] |
| Molecular Weight | 332.25 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 257.8 ± 23.0 °C @ 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/mL | [4] |
| Flash Point | 109.7 ± 22.6 °C | [4] |
| Refractive Index | 1.476 @ 20 °C | [4] |
Personal Protective Equipment (PPE) and Handling
Proper handling and the use of appropriate PPE are mandatory to minimize exposure and ensure safety. This chemical should be handled in a well-ventilated area, preferably within a chemical fume hood.[5]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[6][7] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Skin Protection | Chemically resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[6][7] | Avoids direct skin contact, which can cause irritation.[3] Proper glove removal technique must be used.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[6] | Protects the respiratory tract from potentially irritating vapors. |
Safe Handling Protocol:
-
Ventilation: Always handle Silane, triethoxy(3-iodopropyl)- in a well-ventilated area or a chemical fume hood.[5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][5]
-
Aerosol Prevention: Avoid the formation and inhalation of vapors or mists.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3] Contaminated clothing should be removed immediately and washed before reuse.[6]
Storage and Disposal
Proper storage is crucial as this material is moisture-sensitive.[7][8]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Atmosphere: Store under an inert gas as the material is sensitive to moisture.[7]
-
Incompatibilities: Keep away from water, moist air, strong oxidizing agents, acids, alcohols, and peroxides.[6]
-
Environment: Protect from heat, ignition sources, and direct light.[1][6]
Disposal Plan:
-
Chemical Waste: Dispose of the chemical and any contaminated materials through an approved waste disposal plant.[6][8]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[8]
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.[8]
Emergency Procedures: Spills and First Aid
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.[7][9]
-
Ventilate & Control Ignition: Ensure the area is well-ventilated and remove all sources of ignition.[7][10]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if needed, before addressing the spill.[11]
-
Contain: Prevent the spill from spreading or entering drains by creating a dike with a non-combustible absorbent material like sand, earth, or vermiculite.[7][10][11]
-
Absorb: Slowly cover the spill with absorbent material, working from the outside in.[11] Do not use combustible materials like paper towels.[10]
-
Collect: Scoop the absorbed material into a suitable, leak-proof, and closed container for hazardous waste disposal.[7][11]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[11]
-
Report: Report the incident to your supervisor.[11]
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[3][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][12] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention.[6][7] |
| General Advice | In all cases of exposure, move the individual out of the dangerous area and consult a physician, providing them with the Safety Data Sheet (SDS) for the chemical.[3][7] |
References
- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]
- 2. (3-Iodopropyl)triethoxysilane | C9H21IO3Si | CID 11782516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. triethoxy(3-iodopropyl)silane – Рациональные технологии [ratiotech.ru]
- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 6. fishersci.com [fishersci.com]
- 7. louisville.edu [louisville.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
